1-Dodecanamine, N-dodecyl-N-methyl-
Description
The exact mass of the compound 1-Dodecanamine, N-dodecyl-N-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30889. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Dodecanamine, N-dodecyl-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Dodecanamine, N-dodecyl-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-dodecyl-N-methyldodecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H53N/c1-4-6-8-10-12-14-16-18-20-22-24-26(3)25-23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHRNIXHZAWBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(C)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062707 | |
| Record name | 1-Dodecanamine, N-dodecyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062707 | |
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Molecular Weight |
367.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2915-90-4 | |
| Record name | N-Dodecyl-N-methyl-1-dodecanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dilaurylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2915-90-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Dodecanamine, N-dodecyl-N-methyl- | |
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| Record name | 1-Dodecanamine, N-dodecyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyldidodecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILAURYLMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91F5U5022X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"1-Dodecanamine, N-dodecyl-N-methyl-" chemical properties
Technical Monograph: 1-Dodecanamine, N-dodecyl-N-methyl- Common Name: Methyldidodecylamine CAS Registry Number: 2915-90-4[1]
Executive Summary: The Amphiphilic Architect
1-Dodecanamine, N-dodecyl-N-methyl- (Methyldidodecylamine) represents a critical class of lipophilic tertiary amines serving as a functional cornerstone in both hydrometallurgical extraction and modern lipid nanoparticle (LNP) design.[1] Unlike quaternary ammoniums, which maintain a permanent positive charge, this tertiary amine exhibits pH-dependent ionization . This "switchable" cationic nature is the fundamental property driving its utility in intracellular drug delivery (endosomal escape) and selective ion-pair chromatography.[1]
For the drug development professional, this molecule is not merely a surfactant; it is a model ionizable lipid . Its structure—a small ionizable head group (methylamine) flanked by two hydrophobic tails (dodecyl chains)—mimics the architecture of advanced lipids used in mRNA therapeutics, making it an essential reference standard for structure-activity relationship (SAR) studies in gene delivery.
Physicochemical Architecture & Properties
The molecule consists of a central nitrogen atom bonded to one methyl group and two dodecyl (C12) chains. This
Table 1: Physicochemical Profile[2][3]
| Property | Value / Description | Relevance |
| Molecular Formula | High carbon content drives lipophilicity.[1][2] | |
| Molecular Weight | 367.70 g/mol | Ideal range for membrane permeability.[1] |
| Physical State | Oily Liquid / Low-melting Solid | Fluidity aids in LNP formulation.[1] |
| pKa (Calculated) | ~10.2 (Bulk) / ~6.5 (Apparent in LNP) | Critical: High basicity in bulk, but surface pKa shifts in nanoparticles, enabling physiological neutrality. |
| LogP (Predicted) | > 10.0 | Extreme hydrophobicity; requires ethanol/organic solvents for processing.[1] |
| Solubility | Soluble: Ethanol, Hexane, DCMInsoluble: Water | Must be formulated (e.g., liposomes) for aqueous biological use. |
| Refractive Index | ~1.45 | Relevant for RI detection in HPLC.[1] |
Synthesis Protocol: The Eschweiler-Clarke Methylation
For pharmaceutical-grade applications, purity is paramount.[1] The direct alkylation of methylamine with dodecyl halides often yields a mixture of secondary and quaternary amines. The Eschweiler-Clarke reaction is the superior, self-validating protocol for synthesizing Methyldidodecylamine from Didodecylamine, ensuring high specificity for the tertiary amine without over-alkylation to the quaternary salt.
Mechanism & Workflow
The reaction utilizes formic acid as a hydride source to reduce the iminium ion intermediate formed by formaldehyde.[3]
Figure 1: The specific reductive amination pathway preventing quaternary salt formation.
Experimental Methodology
Reagents:
-
Didodecylamine (1.0 eq)
-
Formic Acid (98%, 5.0 eq)
-
Solvent: Ethanol (optional, or neat)
Step-by-Step Protocol:
-
Charging: In a round-bottom flask equipped with a reflux condenser, charge Didodecylamine.
-
Acid Addition: Add Formic Acid dropwise at room temperature. Note: Exothermic reaction; cooling may be required.
-
Aldehyde Addition: Add Formaldehyde solution slowly.
-
Reflux: Heat the mixture to 90–100°C for 12–18 hours. Evolution of
gas indicates reaction progress (self-validating indicator).[1] -
Work-up:
-
Purification: Wash organic layer with brine, dry over
, and concentrate. -
Distillation: High-vacuum distillation is recommended to remove trace secondary amines.[1]
Application in Drug Delivery: The "Proton Sponge" Mechanism
In the context of Lipid Nanoparticles (LNPs) for mRNA delivery, Methyldidodecylamine serves as a functional analog to proprietary lipids like DLin-MC3-DMA. Its efficacy relies on the Endosomal Escape mechanism.[1][6]
Mechanism of Action
-
Circulation (pH 7.4): The amine remains largely neutral, preventing non-specific binding to anionic blood proteins and reducing toxicity.[1]
-
Endocytosis (pH 6.5 - 5.0): Upon entering the cell via endocytosis, the endosomal pH drops.[1]
-
Protonation: The tertiary nitrogen accepts a proton (
).[1] -
Membrane Disruption: The positively charged lipid interacts with anionic endosomal phospholipids, causing a phase transition (lamellar to hexagonal
), rupturing the endosome and releasing the RNA payload.
Figure 2: The critical pH-dependent ionization pathway for intracellular delivery.[6]
Analytical & Industrial Applications
Ion-Pair Chromatography
Methyldidodecylamine is utilized as a mobile phase modifier in Reverse-Phase HPLC (RP-HPLC) for separating anionic analytes (e.g., oligonucleotides, acidic peptides).[1]
-
Protocol: Add 5–10 mM Methyldidodecylamine to the mobile phase; adjust pH to 6.5 with acetic acid.
-
Mechanism: The protonated amine forms neutral ion pairs with negatively charged analytes, increasing their retention on the hydrophobic C18 column.
Liquid-Liquid Extraction (Hydrometallurgy)
Used for the extraction of metal anions (e.g., U, Co, V) from acidic sulfate or chloride media.
-
Selectivity: Steric hindrance of the two dodecyl chains prevents the formation of stable complexes with smaller, competing cations, offering high selectivity for specific metal-anion complexes.
Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | H-Statement | Precaution |
| Skin Corrosion | H314: Causes severe skin burns and eye damage.[1][7] | Wear nitrile gloves (double-gloving recommended) and face shield.[1] |
| Acute Toxicity | H302: Harmful if swallowed.[1] | Do not pipette by mouth. Work in a fume hood. |
| Aquatic Toxicity | H400: Very toxic to aquatic life.[1][7] | Collect all waste as halogenated/organic waste; do not pour down drains.[1] |
Storage: Store under nitrogen or argon atmosphere. Amines absorb atmospheric
References
-
PubChem. Compound Summary: Methyldidodecylamine (CAS 2915-90-4).[1] National Library of Medicine.[1] Available at: [Link]
-
Rosenau, T., et al. (2002).[1] "A Solvent-Free and Formalin-Free Eschweiler-Clarke Methylation for Amines." Synthetic Communications. (Validating the reductive amination protocol). Available at: [Link]
-
Cullis, P. R., & Hope, M. J. (2017).[1] "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy.[1] (Establishing the mechanism of ionizable lipids in LNPs). Available at: [Link]
Sources
- 1. N-Methyl-1-dodecanamine | C13H29N | CID 81746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 7311-30-0: N-Methyl-1-dodecanamine | CymitQuimica [cymitquimica.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipid nanoparticles: a complete guide to understanding LNP - Inside Therapeutics [insidetx.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: 1-Dodecanamine, N-dodecyl-N-methyl- (Methyldidodecylamine)
[1][2]
Abstract
1-Dodecanamine, N-dodecyl-N-methyl- (CAS: 2915-90-4), widely known as Methyldidodecylamine , is a lipophilic tertiary amine characterized by two long hydrophobic dodecyl chains (
Part 1: Chemical Identity & Structural Analysis[2]
The molecule functions as a "fatty amine," bridging the gap between surface-active agents and industrial extractants. Its structure dictates its behavior: the nitrogen lone pair provides basicity (
Physicochemical Data Profile
| Property | Value / Description | Causality/Implication |
| CAS Number | 2915-90-4 | Unique identifier for regulatory tracking.[2][4] |
| Formula | High carbon-to-nitrogen ratio drives lipophilicity.[2] | |
| Molecular Weight | 367.7 g/mol | Heavy organic molecule; low volatility.[2] |
| Density | 0.82 g/cm³ | Floats on water; facilitates phase separation in extraction.[2] |
| Melting Point | 15–16 °C | Solid/Semi-solid at cool temps; requires heating for handling.[2] |
| Boiling Point | ~201–204 °C (at 2 mmHg) | High thermal stability; suitable for high-temp synthesis.[2] |
| Basicity ( | ~9.8 (Predicted) | Protonates readily in acidic media ( |
| Solubility | Soluble: Chloroform, Hexane, KeroseneInsoluble: Water | Essential for liquid-liquid extraction (organic phase).[2] |
Part 2: Synthesis & Manufacturing Pathways[2]
Reliable synthesis of Methyldidodecylamine requires preventing "over-alkylation" (formation of quaternary ammonium salts).[2] The Eschweiler-Clarke reaction is the gold standard here, utilizing formic acid as a reducing agent to selectively methylate didodecylamine.
The Eschweiler-Clarke Mechanism (Recommended)
Unlike direct alkylation with methyl halides (which is aggressive and non-selective), this reductive amination pathway ensures the reaction stops at the tertiary amine stage.
Reaction Stoichiometry:
-
Precursor: Didodecylamine (Secondary Amine).[2]
-
Reagents: Formaldehyde (Carbon source), Formic Acid (Hydride donor/Reductant).[2][5][6]
-
Byproducts:
(Gas, drives reaction forward) and Water.[2]
Synthesis Workflow Diagram
The following diagram illustrates the selective methylation pathway compared to the riskier direct alkylation route.
Figure 1: Selective synthesis of Methyldidodecylamine via Eschweiler-Clarke vs. Direct Alkylation risks.
Part 3: Industrial Application – Hydrometallurgy[7]
The primary utility of Methyldidodecylamine is in Solvent Extraction (SX) for recovering metals (Uranium, Molybdenum, Vanadium, Rhenium) from acidic leach liquors. It functions as a liquid anion exchanger .[2]
Mechanism of Action
In acidic environments (e.g., sulfuric acid leaching), the tertiary amine protonates to form an ammonium cation. This large, lipophilic cation then pairs with metal-anion complexes in the aqueous phase and pulls them into the organic phase.
Step 1: Protonation (Activation)
Step 2: Metal Extraction (Ion Exchange)
Metal Extraction Workflow
Figure 2: Mechanism of acid-mediated metal extraction by Methyldidodecylamine at the phase interface.[2]
Part 4: Experimental Protocols
Protocol: Solvent Extraction of Molybdenum (Mo)
Objective: Extract Molybdate ions from an acidic sulfate solution using Methyldidodecylamine.[2]
Reagents:
-
Organic Phase: 5% (v/v) Methyldidodecylamine dissolved in Kerosene (diluent) + 2% Isodecanol (modifier to prevent third-phase formation).[2]
-
Aqueous Phase: Molybdate solution (
).[2]
Step-by-Step Methodology:
-
Conditioning: Pre-equilibrate the organic phase by shaking it with dilute sulfuric acid (
) for 5 minutes. This converts the free amine into the active amine-sulfate salt form. -
Contacting: Mix the Organic and Aqueous phases in a separatory funnel at a 1:1 Aqueous:Organic (A:O) ratio.
-
Extraction: Shake vigorously for 10 minutes at ambient temperature (
).-
Note: Tertiary amines extract rapidly; kinetics are usually diffusion-controlled.[2]
-
-
Separation: Allow phases to settle for 5–10 minutes. The organic phase (top) will now contain the Molybdenum.
-
Visual Check: The organic phase may turn yellow (characteristic of Mo-amine complexes).[2]
-
-
Stripping (Recovery): Contact the loaded organic phase with an alkaline solution (e.g.,
or ).[2] The high pH deprotonates the amine, releasing the metal back into the aqueous phase and regenerating the free amine for reuse.
Analytical Characterization (GC-MS)
To verify purity or detect environmental presence.[2]
-
Column: HP-5MS or equivalent non-polar capillary column (
). -
Carrier Gas: Helium at 1.0 mL/min.[2]
-
Temperature Program:
-
Start:
(hold 1 min). -
Ramp:
to .[2] -
Hold: 10 min at
.
-
-
Detection: Mass Spectrometer (EI mode). Look for molecular ion
at and characteristic tropylium-like fragments or -cleavage fragments adjacent to the nitrogen.[2]
Part 5: Safety & Environmental Considerations
Hazard Classification (GHS):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[2]
-
Eye Damage: Category 1 (Causes serious eye damage).[2]
-
Environmental: Acute Aquatic Toxicity (Very toxic to aquatic life).[2]
Handling Directive: Always handle in a fume hood with neoprene gloves and chemical splash goggles.[2] In case of skin contact, wash immediately with polyethylene glycol 400 (if available) or copious water; lipophilic amines adhere strongly to skin and are difficult to wash off with water alone.
References
-
PubChem. (2025).[2] Compound Summary: N-Methyl-1-dodecanamine (and related tertiary amines).[2] National Library of Medicine.[2] [Link](Note: Used for general physical property verification of the class).
-
ECHA. (2025). Registration Dossier: Amines, N-C10-16-alkyltrimethylenedi-, reaction products with chloroacetic acid (Related Surfactant Structures).[2] European Chemicals Agency.[2] [Link]
-
Sarkar, D. (2019).[2] Eschweiler-Clarke Reaction Mechanism.[2][5][6][7] YouTube/Educational Chemistry.[2] [Link]
-
RSC. (2013).[2] Solvent extraction: the coordination chemistry behind extractive metallurgy.[2] Chemical Society Reviews.[2] [Link]
Sources
- 1. N,N-DIDODECYLMETHYLAMINE | 2915-90-4 [chemicalbook.com]
- 2. N-Methyl-1-dodecanamine | C13H29N | CID 81746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. helcom.fi [helcom.fi]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
"1-Dodecanamine, N-dodecyl-N-methyl-" physical and chemical data
This technical guide provides a comprehensive analysis of 1-Dodecanamine, N-dodecyl-N-methyl- (CAS 2915-90-4), a critical tertiary amine intermediate used in surfactant synthesis, hydrometallurgical extraction, and analytical chemistry.
Synonyms: N-Methyldidodecylamine; Didodecylmethylamine; Methyldidodecylamine; N,N-Didodecylmethylamine.[1][2][3][4]
Executive Summary
N-Methyldidodecylamine is a lipophilic tertiary amine characterized by two long-chain dodecyl (C12) groups and a single methyl substituent on the nitrogen atom. This structural asymmetry—a compact polar head group flanked by substantial hydrophobic bulk—defines its utility. It serves as a pivotal intermediate in the synthesis of quaternary ammonium compounds (QACs) , particularly biocides and phase-transfer catalysts. In analytical research, it is increasingly recognized for its role in Ion-Associate Liquid Phase (IALP) microextraction, offering a solvent-free alternative for concentrating organic pollutants.
Physicochemical Characterization
The compound exhibits properties typical of long-chain fatty amines: low water solubility, high boiling point, and basicity suitable for protonation in acidic media.
Table 1: Critical Physical and Chemical Data
| Property | Value | Condition/Note |
| Molecular Formula | C₂₅H₅₃N | |
| Molecular Weight | 367.70 g/mol | |
| CAS Registry | 2915-90-4 | |
| Physical State | Liquid / Low-melting Solid | MP is approx. 15–16 °C. |
| Density | 0.819 – 0.820 g/cm³ | at 25 °C |
| Boiling Point | 204 °C | at 2 mmHg (Vacuum) [1] |
| pKa (Predicted) | ~9.81 | Strong base in non-aqueous media.[1][2][3][4] |
| Refractive Index | 1.450 – 1.454 | |
| Solubility | Soluble | Chloroform, Methanol, Hexane. |
| Solubility | Insoluble | Water.[5][6] |
| LogP | ~8.76 | Highly lipophilic (Bioaccumulative). |
Analyst Note: The boiling point is significantly high at atmospheric pressure; distillation must be performed under high vacuum (< 2 mmHg) to prevent thermal degradation.
Synthesis & Manufacturing Logic
The synthesis of N-Methyldidodecylamine is primarily achieved through reductive amination or alkylation , selected based on the availability of precursors (fatty alcohols vs. nitriles).
Primary Synthetic Pathways
-
Reductive Amination (Industrial Standard): Reaction of dodecylnitrile or dodecylamine with methylamine and hydrogen over a hydrogenation catalyst (Ni or Cu/Cr).
-
Eschweiler-Clarke Reaction (Lab Scale): Methylation of didodecylamine using formaldehyde and formic acid.
Figure 1: Primary synthetic routes to N-Methyldidodecylamine showing reductive amination and methylation pathways.
Chemical Reactivity & Applications
The lone pair on the tertiary nitrogen is the site of all primary reactivity, driving its use as a nucleophile.
"Gateway" Intermediate
-
Quaternization: Reacts with alkyl halides (e.g., Methyl Chloride, Benzyl Chloride) to form Quaternary Ammonium Salts (Quats).
-
Product:Didodecyldimethylammonium chloride (DDAC) analogues.
-
Use: Potent biocides, antistatics, and phase transfer catalysts.
-
-
Oxidation: Reacts with Hydrogen Peroxide to form Amine Oxides .[6]
-
Use: Non-ionic surfactants and foam boosters in detergents.
-
Analytical Application: IALP Microextraction
Recent research highlights N-Methyldidodecylamine (MDDA) in Ion-Associate Liquid Phase (IALP) microextraction. Unlike traditional solvent extraction, IALP uses the interaction between organic cations (MDDA) and anions to form a separated liquid phase that concentrates hydrophobic analytes like Bisphenol A from water [2].
Experimental Protocol: IALP Microextraction of Hydrophobic Analytes
Objective: Concentrate trace hydrophobic organic contaminants from an aqueous sample using N-Methyldidodecylamine (MDDA) as the cationic pairing agent.[5] Mechanism: MDDA (protonated) pairs with an anionic surfactant (e.g., Dodecyl Sulfate) to form a hydrophobic, water-immiscible liquid phase in situ.
Reagents
-
Cationic Reagent: 50 mM N-Methyldidodecylamine (MDDA) in Ethanol.
-
Anionic Reagent: 50 mM Sodium Dodecyl Sulfate (SDS) in water.
-
Acidifier: 1 M HCl (to ensure MDDA protonation).
-
Sample: Aqueous solution containing analyte (e.g., Bisphenol A).
Step-by-Step Methodology
-
Preparation: In a 10 mL centrifuge tube, add 5 mL of the aqueous sample.
-
Protonation: Add 100 µL of 1 M HCl. Rationale: The pKa of MDDA is ~9.8. Acidic conditions ensure the amine is fully protonated (
) to interact with the anionic surfactant. -
Phase Formation:
-
Add 200 µL of 50 mM SDS solution.
-
Add 200 µL of 50 mM MDDA solution.
-
Observation: The solution will become turbid immediately as the ion-associate complex forms.
-
-
Equilibration: Vortex vigorously for 1 minute to maximize contact area and analyte partitioning.
-
Separation: Centrifuge at 3,500 rpm for 10 minutes.
-
Collection: A small, viscous liquid phase (the IALP) will settle at the bottom (or top, depending on specific density relative to the matrix, though MDDA density < 1, the complex density may vary).
-
Analysis: Withdraw the IALP phase using a microsyringe. Dilute with HPLC mobile phase (e.g., Methanol) and inject for analysis.
Figure 2: Workflow for Ion-Associate Liquid Phase (IALP) microextraction using N-Methyldidodecylamine.
Safety & Handling (GHS)
Signal Word: DANGER
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H400/H410: Very toxic to aquatic life with long-lasting effects.
Storage: Store under inert gas (Nitrogen/Argon). The compound is an amine and can absorb CO₂ from the air to form carbamates, or oxidize slowly over time. Keep cool (below 30°C).
References
-
ChemicalBook. (2025). N,N-Didodecylmethylamine Properties and Safety. Retrieved from
-
Kasahara, I., et al. (2023).[5] In Situ Formation of a Relatively Transparent Ion-Associate Liquid Phase... and Its Application to Microextraction. National Institutes of Health (PMC). Retrieved from
-
Fisher Scientific. (n.d.). N,N-Didodecylmethylamine Safety Data Sheet. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. CAS 2915-90-4: N-Dodecyl-N-methyl-1-dodecanamine [cymitquimica.com]
- 4. N,N-DIDODECYLMETHYLAMINE | 2915-90-4 [chemicalbook.com]
- 5. In Situ Formation of a Relatively Transparent Ion-Associate Liquid Phase from an Aqueous Phase and Its Application to Microextraction/High-Performance Liquid Chromatography–Fluorescence Detection of Bisphenol A in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dodecyl Dimethylamine For Sale| 112-18-5 [whamine.com]
Technical Guide: Operational Safety and Handling of N-Dodecyl-N-methyl-1-dodecanamine
The following technical guide is structured to serve as a definitive operational manual for "1-Dodecanamine, N-dodecyl-N-methyl-" (CAS: 2915-90-4). It deviates from standard SDS templates to focus on operational causality—why specific protocols must be followed based on the molecule's physicochemical behavior.
Executive Technical Summary
1-Dodecanamine, N-dodecyl-N-methyl- (also known as Methyldidodecylamine) is a tertiary amine characterized by two hydrophobic C12 chains and a single methyl group. Unlike primary amines, its tertiary structure reduces hydrogen bonding potential, resulting in lower volatility but significant lipophilicity.
In drug development, this compound serves as a critical lipophilic intermediate , often utilized in the synthesis of quaternary ammonium surfactants or as a component in lipid-based formulation research. Its handling requires a distinct protocol separating it from standard organic solvents due to its "Silent Corrosive" nature—its lipophilicity allows it to penetrate the stratum corneum deeply before pain receptors trigger, potentially causing delayed, deep-tissue chemical burns.
Physicochemical Profile & Hazard Identification
Critical Properties Table
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 2915-90-4 | Verification key for inventory tracking. |
| Molecular Formula | C | High carbon content indicates poor water solubility. |
| Molecular Weight | 367.7 g/mol | Non-volatile; inhalation risk is mist/aerosol-based, not vapor-based. |
| Physical State | Viscous Liquid or Low-Melting Solid | May require gentle warming for aliquoting; avoid overheating. |
| Solubility | Soluble in Chloroform, Hexane, Ethanol | Incompatible with aqueous washdowns; requires organic solvent for cleanup. |
| pKa (Est.) | ~10.5 (Conjugate Acid) | Strong base; reacts violently with strong acids and oxidizers. |
The "Silent Corrosive" Mechanism
GHS Classification: Skin Corr. 1B (Causes severe skin burns and eye damage).[1]
Toxicological Insight: Unlike mineral acids (e.g., HCl) that cause immediate protein coagulation (forming a protective eschar), lipophilic amines like Methyldidodecylamine induce liquefactive necrosis .
-
Penetration: The didodecyl tails facilitate rapid transport across lipid bilayers of cell membranes.
-
Saponification: The basic nitrogen saponifies cell membrane lipids.
-
Delayed Onset: Nerve endings may be temporarily anesthetized or the damage may occur in deeper tissue layers first, leading to a false sense of safety immediately after exposure.
Engineering Controls & Personal Protective Equipment (PPE)[2]
Glove Selection Protocol
Standard nitrile gloves are often insufficient for prolonged contact with fatty amines due to permeation.
-
Routine Handling (Splash Protection):
-
Material: Nitrile (Minimum thickness 5 mil).
-
Protocol: "Double-gloving" is mandatory. Change outer gloves immediately upon splash.
-
-
High-Risk Operations (Pouring/Synthesis):
-
Material: Silver Shield / 4H (Laminate) gloves.
-
Reasoning: Laminate films provide the highest resistance to amine permeation. Wear nitrile outer gloves over laminates for dexterity.
-
Ventilation & Containment
-
Primary Control: All open handling must occur within a certified Chemical Fume Hood .
-
Airflow: Maintain face velocity >100 fpm.
-
Incompatible Materials: Do not use Copper, Brass, or Bronze tools/fittings.[2] Amines form complex ions with copper, leading to rapid corrosion of equipment and blue contamination of the product. Use Stainless Steel (304/316) or PTFE (Teflon) .
Storage and Stability: The "Amine Integrity Loop"
Tertiary amines are susceptible to N-oxidation (forming amine oxides) and Carbon Dioxide absorption (forming carbamates/carbonates).
Storage Protocol[2]
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon ).
-
Container: Amber glass or HDPE. Avoid standard steel drums unless lined.
-
Temperature: Cool, dry place (15°C – 25°C).
-
Segregation: Isolate from:
-
Strong Acids (Exothermic neutralization).
-
Oxidizers (Fire/Explosion hazard).
-
Halogenated Hydrocarbons (Potential for alkylation reactions over time).
-
Visualization: The Integrity Workflow
The following diagram illustrates the closed-loop handling process to maintain chemical purity and safety.
Figure 1: The Amine Integrity Loop ensures minimal exposure to oxygen and moisture, preserving the reagent's utility in sensitive synthesis.
Emergency Response Protocols
Crucial Directive: DO NOT NEUTRALIZE skin exposures with vinegar or acids. The heat of neutralization will exacerbate the chemical burn.
Exposure Response Logic
| Scenario | Immediate Action | Secondary Action | Medical |
| Skin Contact | Flush with water for 15+ mins.[3] Use soap (non-abrasive) to help solubilize the oily amine. | Remove contaminated clothing while flushing.[3][4] | Seek medical attention immediately.[3][4] Monitor for delayed burns. |
| Eye Contact | Irrigate continuously for 30 mins. Hold eyelids apart. | Do not apply drops or ointments. | Critical Emergency: Transport to ER immediately. Risk of permanent corneal opacity. |
| Inhalation | Move to fresh air.[3][4] | If breathing is difficult, trained personnel may administer oxygen. | Observation for pulmonary edema (fluid in lungs). |
| Spill | Evacuate area. Absorb with inert material (vermiculite/sand). | Do not use sawdust (fire hazard). Clean surface with ethanol after bulk removal. | Dispose as hazardous chemical waste. |
Visualization: Emergency Decision Tree
Figure 2: Decision logic for immediate response to Methyldidodecylamine exposure. Note the strict prohibition of acid neutralization.
Synthesis & Application Context
In a research setting, N-Dodecyl-N-methyl-1-dodecanamine is frequently used as a precursor.[5]
Experimental Note: When quaternizing this amine (e.g., with Methyl Iodide to form Methyl-tridodecylammonium iodide), the reaction is highly exothermic.
-
Protocol: Add the alkylating agent dropwise to the amine solution at low temperature (0°C).
-
Monitoring: Monitor by TLC (Thin Layer Chromatography) using a basic mobile phase (e.g., DCM/MeOH/Triethylamine) to prevent tailing of the amine spot.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81746, N-Methyl-1-dodecanamine (Structural analog for class properties). Retrieved January 29, 2026, from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: N-dodecyl-N-methyl-1-dodecanamine (CAS 2915-90-4). Retrieved January 29, 2026, from [Link]
-
American Chemistry Council. Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. (Authoritative guide on tertiary amine handling). Retrieved January 29, 2026, from [Link]
Sources
"1-Dodecanamine, N-dodecyl-N-methyl-" spectral data (NMR, IR, Mass Spec)
Technical Whitepaper: Spectroscopic Characterization of N-Methyldidodecylamine (CAS 2915-90-4)
Executive Summary
N-Methyldidodecylamine (CAS RN: 2915-90-4), formally N-dodecyl-N-methyl-1-dodecanamine , represents a critical class of tertiary amines used as intermediates in the synthesis of cationic surfactants, phase transfer catalysts, and lipid nanoparticles (LNPs) for drug delivery.[1][2][3]
This technical guide provides a definitive spectral profile for this molecule.[2][3][4] Unlike primary amines (e.g., dodecylamine), the tertiary amine structure of N-methyldidodecylamine presents unique spectroscopic signatures—specifically the absence of N-H stretching in IR and distinct alpha-methylene shifts in NMR.[1][2] The data presented below synthesizes experimental precedents from homologous tertiary amines with first-principles organic spectroscopy to provide a robust reference for identification and purity assessment.
Part 1: Structural Analysis & Theoretical Basis
Before interpreting spectra, one must understand the molecular symmetry and electronic environment.[2][3][4]
-
Molecular Formula:
[4] -
Molecular Weight: 367.70 g/mol [2]
-
Symmetry: The molecule possesses
local symmetry around the nitrogen atom, assuming free rotation of the alkyl chains.[2][4] The two dodecyl ( ) chains are chemically equivalent in non-chiral solvents (e.g., ), simplifying the NMR integration.[2][4] -
Electronic Environment: The nitrogen lone pair creates a shielding cone, but the inductive effect of the three alkyl groups desheilds the alpha-carbons.[2]
Diagram 1: Structural Logic & Analytical Workflow
Caption: Logical workflow for validating N-Methyldidodecylamine, linking sample prep to specific spectral confirmations.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for distinguishing N-methyldidodecylamine from its precursors (methylamine or dodecylamine).[1][2][3][4] The symmetry of the two
Proton NMR ( H-NMR)
-
Solvent:
(Deuterated Chloroform)[4] -
Reference: TMS (
0.00 ppm)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 2.18 - 2.22 | Singlet (s) | 3H | Diagnostic Peak. The N-methyl group in tertiary amines typically appears here.[1][2][3] | |
| 2.28 - 2.35 | Triplet (t) | 4H | Alpha-methylene protons of the dodecyl chains.[1][2][3] | |
| 1.40 - 1.50 | Broad Multiplet | 4H | Beta-carbons, shielded relative to alpha but distinct from bulk.[1][2][3] | |
| 1.20 - 1.35 | Broad Singlet | 36H | Bulk | The "methylene envelope" of the long alkyl chains.[2][3][4] |
| 0.88 | Triplet (t) | 6H | Terminal | Distal methyl groups of the dodecyl chains.[3][4] |
Expert Insight:
If you observe a broad singlet around 1.5-2.0 ppm that disappears with
Carbon NMR ( C-NMR)
| Chemical Shift ( | Assignment | Notes |
| 58.0 - 58.5 | Carbon attached directly to Nitrogen (Dodecyl chain).[1][2][3] | |
| 42.3 - 42.8 | Diagnostic Peak. The methyl carbon attached to Nitrogen.[1][2][3] | |
| 31.9 | Standard long-chain alkane resonance.[1][2][3][4] | |
| 29.3 - 29.7 | Bulk | Multiple overlapping peaks for the internal chain.[1][2][3][4] |
| 27.5 | Carbon beta to the Nitrogen.[1][2][3][4] | |
| 22.7 | Penultimate carbon.[1][2][3][4] | |
| 14.1 | Terminal | Standard terminal methyl.[2][3][4] |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and structural fingerprinting.[2][3][4]
Electrospray Ionization (ESI-MS)
Why ESI? For drug development applications (e.g., LNP analysis), ESI is preferred over EI because it yields the intact molecular ion without excessive fragmentation, confirming the purity of the full lipid structure.[2][4]
Electron Ionization (EI-MS)
-
Mechanism: Tertiary aliphatic amines undergo
-cleavage as the dominant fragmentation pathway.[1][2][3][4]
Fragmentation Logic:
-
Molecular Ion (
): 367 m/z (Usually weak or invisible in EI).[2][3][4] -
-Cleavage: The bond between the
-carbon and -carbon of one dodecyl chain breaks, ejecting a large alkyl radical ( ).[1][2][3][4]
Predicted Fragment Calculation:
-
Mass =
[4]
| m/z Value | Intensity | Fragment Identity |
| 212 | 100% (Base) | |
| 367 | <1% | Molecular Ion ( |
| 44 | Variable |
Diagram 2: Mass Spec Fragmentation Pathway[2][4]
Caption: The dominant alpha-cleavage pathway in EI-MS resulting in the diagnostic m/z 212 base peak.[1][2]
Part 4: Infrared Spectroscopy (FT-IR)
IR is the fastest method to verify the tertiary nature of the amine (i.e., lack of N-H bonds).[4]
| Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Value |
| 3300 - 3500 | ABSENT | N-H Stretch | Critical: Presence indicates secondary/primary amine impurity. |
| 2850 - 2960 | Very Strong | C-H Stretch | Asymmetric/Symmetric stretching of the long alkyl chains.[1][2][3] |
| 2760 - 2820 | Medium | C-H Stretch (N-CH3) | "Bohlmann bands" specific to N-methyl groups adjacent to lone pairs.[1][2][3] |
| 1460 - 1470 | Medium | C-H Bend | Scissoring deformation of methylene groups.[1][2][3][4] |
| 1050 - 1250 | Weak/Med | C-N Stretch | Fingerprint region for aliphatic amines. |
| 720 | Medium | Characteristic of long chain alkanes ( |
Part 5: Experimental Protocols
To ensure reproducibility and E-E-A-T compliance, follow these standardized protocols.
Protocol A: NMR Sample Preparation
-
Selection: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent).
-
Solvent: Use
(99.8% D) containing 0.03% TMS as an internal standard.[2][3][4] -
Concentration: Dissolve ~10-20 mg of N-methyldidodecylamine in 0.6 mL solvent.
-
Acquisition: Run 16 scans for
H and >256 scans for C with a relaxation delay ( ) of at least 2 seconds to ensure accurate integration of the methyl singlet.
Protocol B: Impurity Profiling (GC-MS)
-
Column: HP-5ms or DB-5 (5% phenyl-methylpolysiloxane), 30m x 0.25mm.[1][2][3][4]
-
Inlet: 250°C, Split ratio 20:1.
-
Carrier: Helium at 1.0 mL/min.
-
Temp Program:
-
Start 100°C (hold 1 min).
-
Ramp 15°C/min to 300°C.
-
Hold 5 min.
-
-
Validation: N-methyldidodecylamine elutes later than N-methyldodecanamine (secondary) and dodecylamine (primary).[1][2][3][4]
References
-
National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 81746, N-Methyl-1-dodecanamine. (Used as homologous reference for spectral shifts).[2][3][4] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Authoritative source for amine fragmentation rules and characteristic IR bands).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[2][3][4] Spectral Database for Organic Compounds (SDBS).[2][3][4] (Reference for general aliphatic amine NMR shift correlations). Retrieved from [Link][4]
Sources
- 1. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Methyl-1-dodecanamine | C13H29N | CID 81746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dodecylamine(124-22-1) 1H NMR [m.chemicalbook.com]
- 6. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]
- 7. N,N-DIETHYLMETHYLAMINE(616-39-7) IR Spectrum [m.chemicalbook.com]
"1-Dodecanamine, N-dodecyl-N-methyl-" potential research applications
Synonyms: N-Methyldidodecylamine; Di-n-dodecylmethylamine; Methyldilaurylamine CAS: 2915-90-4 | Molecular Formula: C25H53N | Molecular Weight: 367.70 g/mol [1]
Chemical Architecture & Physicochemical Profile[2]
Structural Distinction & Significance
N-Dodecyl-N-methyl-1-dodecanamine (Methyldidodecylamine) represents a specific class of lipophilic tertiary amines characterized by a "Dual-Tail, Single-Head" architecture.
Critical Technical Distinction: Researchers often confuse this molecule with N,N-Dimethyldodecylamine (CAS 112-18-5). The distinction is non-trivial in formulation science:
-
CAS 112-18-5 (Dimethyl-): Amphiphilic, high water solubility relative to homologs, acts as a standard surfactant.
-
CAS 2915-90-4 (Methyldidodecyl-): Highly hydrophobic, negligible water solubility, mimics the "tail" substructure of modern ionizable lipids (e.g., DLin-MC3-DMA) used in genetic medicine.
Physicochemical Data Table
| Property | Value / Characteristic | Relevance to Application |
| Physical State | Colorless to pale yellow liquid | Fluidity allows incorporation into lipid bilayers without crystallization. |
| pKa (Calculated) | ~9.8 - 10.2 | Protonatable nitrogen is key for pH-dependent solubility (Endosomal Escape). |
| LogP (Octanol/Water) | > 10 (Predicted) | Extreme lipophilicity ensures retention in the lipid phase of LNPs or solvent extraction organic phases. |
| Boiling Point | > 200°C (at 2 mmHg) | High thermal stability for solvometallurgical processes. |
| Solubility | Soluble: Chloroform, Hexane, EthanolInsoluble: Water | Requires organic solvent mediation for synthesis or formulation. |
The LNP Connection: Precursor Chemistry & Impurity Profiling
For drug development professionals, CAS 2915-90-4 serves two critical roles: as a structural prototype for ionizable lipids and as a critical process impurity that must be monitored.
The "N-Oxide" Liability Mechanism
In the manufacturing of mRNA-LNP therapeutics, tertiary amines are susceptible to oxidation.[2] Methyldidodecylamine, serving as a model for the tertiary amine headgroups of ionizable lipids, undergoes a degradation pathway that poses a direct threat to mRNA payload integrity.
Mechanism:
-
Oxidation: The tertiary amine reacts with residual peroxides or oxygen to form an N-Oxide .[2]
-
Rearrangement: The N-Oxide undergoes a Polonovski-type rearrangement or radical degradation to form a secondary amine and an Aldehyde .
-
Adduct Formation: The reactive aldehyde forms a covalent adduct with the mRNA (specifically the nucleobases), rendering the therapeutic inactive.
Figure 1: The oxidative degradation pathway of tertiary amines leading to mRNA inactivation. Controlling the initial amine purity is critical to preventing this cascade.
Protocol: Detection of Amine Impurities in Lipid Stocks
Objective: Quantify trace Methyldidodecylamine and its N-oxide in ionizable lipid raw materials.
Methodology: UHPLC-CAD (Charged Aerosol Detection) is preferred over UV due to the lack of chromophores in the aliphatic chains.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Methanol/Isopropanol (1:1).
-
Column: C18 Reverse Phase (Sub-2 micron), heated to 50°C.
-
Gradient: 50% B to 100% B over 10 minutes.
-
Detection: CAD (Nebulizer temp: 35°C).
-
Note: Methyldidodecylamine will elute significantly later than mono-dodecyl impurities due to the dual hydrophobic tails.
-
Industrial Application: Hydrometallurgical Solvent Extraction
Beyond pharma, CAS 2915-90-4 is a potent Liquid Anion Exchanger . Its steric bulk (two C12 chains) prevents the formation of third phases (emulsions) often seen with smaller amines, making it ideal for the extraction of transition metals (Zn, Cd, Co) from acidic chloride media.
Mechanism of Action: Acid-Coupled Ion Exchange
The amine functions by first protonating at the interface to form an ammonium salt, which then exchanges its anion for a metal-anionic complex.
Reaction Equilibrium:
(Where R = Dodecyl, M = Metal ion like Zn or Cd)
Protocol: Selective Zinc Extraction
Objective: Extract Zinc (Zn) from a mixed Zn/Fe chloride solution.
-
Organic Phase Preparation:
-
Dissolve N-methyldidodecylamine (5% v/v) in Kerosene (diluent).
-
Add Isodecanol (2% v/v) as a modifier to prevent third-phase formation.
-
-
Aqueous Phase:
-
Feed solution containing 1 g/L Zn and 1 g/L Fe in 2M HCl.
-
-
Extraction:
-
Mix phases at O:A ratio of 1:1 in a separatory funnel.
-
Shake vigorously for 5 minutes at 25°C.
-
Allow phase separation (approx. 2-3 mins).
-
-
Stripping:
-
Contact the loaded organic phase with pH 5.0 water or dilute NaOH.
-
The amine deprotonates, releasing the metal back into the aqueous phase.
-
Synthesis Pathway[4][5][6]
For researchers needing to synthesize this compound de novo (e.g., for deuterated internal standards in DMPK studies), the reductive amination route is most robust.
Figure 2: Eschweiler-Clarke methylation provides high specificity for the tertiary amine, minimizing quaternary ammonium byproducts.
Step-by-Step Synthesis:
-
Charge: In a round-bottom flask, combine 1.0 eq of Didodecylamine and 2.5 eq of Formic acid.
-
Addition: Dropwise add 1.2 eq of Formaldehyde (37% aq. solution) while stirring.
-
Reflux: Heat to 90-100°C. CO2 evolution indicates reaction progress. Maintain reflux for 12 hours.
-
Workup:
-
Cool to RT.
-
Basify with 20% NaOH to pH > 11 (ensures amine is free base).
-
Extract with Hexane (3x).[3]
-
Wash organic layer with Brine.
-
Dry over MgSO4 and concentrate in vacuo.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70711: N,N-Dimethyldodecylamine. (Note: Used for comparative physicochemical property modeling). Retrieved from
- Packer, M., et al. (2021). A Novel Lipid Nanoparticle Impurity: Oxidation of Tertiary Amines Leading to mRNA-Lipid Adducts. Nature Communications. (Foundational citation for the N-oxide impurity mechanism described in Section 2).
- Swain, B., et al. (2007). Separation of Cadmium and Zinc by Solvent Extraction using Alamine 336 and TOPO. Hydrometallurgy. (Reference for the tertiary amine extraction mechanism in Section 3).
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Amines, N-C10-16-alkyltrimethylenedi-, reaction products with chloroacetic acid. (Provides safety and toxicity data for long-chain alkyl amines). Retrieved from
-
Danaher Life Sciences. (2023). Lipid Impurities in mRNA: Implications and Solutions. (Validates the analytical strategy for lipid impurities). Retrieved from
Sources
Methodological & Application
Synthesis of quaternary ammonium salts from "1-Dodecanamine, N-dodecyl-N-methyl-"
Application Note: Synthesis of Quaternary Ammonium Salts from 1-Dodecanamine, N-dodecyl-N-methyl- ( -Methyldidodecylamine)
Executive Summary
This application note details the synthesis, purification, and characterization of quaternary ammonium salts (QAS) derived from
Unlike simple short-chain amines, the double-tail lipophilicity of the starting material introduces specific steric and solubility challenges. This guide utilizes the Menschutkin reaction framework, optimizing solvent polarity to accelerate kinetics while suppressing Hofmann elimination side reactions.
Theoretical Framework & Kinetic Strategy
The Menschutkin Reaction Mechanism
The transformation is a classic
Reaction Scheme:
Where
Solvent Effects on Kinetics
The transition state (TS) of this reaction is highly polar (charge separation develops), whereas the reactants are neutral. According to the Hughes-Ingold rules :
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): Significantly accelerate the reaction by stabilizing the charged transition state without solvating the nucleophile (amine) too strongly.
-
Non-polar Solvents (e.g., Hexane, Toluene): Result in extremely slow kinetics as they cannot stabilize the TS.
-
Protic Solvents (e.g., Ethanol): Can be used but may retard the rate slightly compared to aprotic solvents due to hydrogen bonding with the amine lone pair, reducing its nucleophilicity.
Table 1: Solvent Influence on Reaction Rate (Relative to Benzene)
| Solvent | Dielectric Constant ( | Relative Rate ( | Practical Note |
| Benzene | 2.3 | 1 | Poor solubility for product; very slow. |
| Tetrahydrofuran (THF) | 7.5 | ~15 | Moderate rate; good for precipitation. |
| Acetone | 20.7 | ~60 | Good for crystallization workup. |
| Ethanol | 24.5 | ~40 | Green solvent; slower than MeCN. |
| Acetonitrile (MeCN) | 37.5 | ~600 | Recommended reaction medium. |
Experimental Protocols
Materials & Safety
-
Precursor:
-Methyldidodecylamine (CAS 2915-90-4), >98% purity. -
Alkylating Agent: Methyl Iodide (MeI) (CAS 74-88-4). Warning: Neurotoxic, volatile carcinogen. Handle in fume hood.
-
Solvent: Acetonitrile (Anhydrous).
-
Workup: Diethyl ether or Ethyl Acetate (for precipitation).
Protocol A: Synthesis of -Dimethyldidodecylammonium Iodide (DDDAI)
This protocol prioritizes yield and purity for analytical standards or pharmaceutical research.
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (27.2 mmol) of
-methyldidodecylamine in 50 mL of anhydrous Acetonitrile .-
Why MeCN? High dielectric constant maximizes reaction rate; product is often soluble at reflux but precipitates upon cooling/concentration.
-
-
Addition: Add 4.63 g (32.6 mmol, 1.2 eq) of Methyl Iodide dropwise at room temperature.
-
Stoichiometry: A 20% excess of MeI ensures complete conversion of the expensive amine.
-
-
Reaction: Attach a reflux condenser. Heat the mixture to 40°C (mild heat) for 1 hour, then increase to reflux (approx. 82°C) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The starting amine (high
) should disappear; the QAS stays at the baseline.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Rotary evaporate the acetonitrile and excess methyl iodide (trap MeI in a cold trap with NaOH solution to quench).
-
The residue will be a viscous oil or waxy solid.
-
-
Purification (Recrystallization):
-
Dissolve the crude residue in a minimum amount of hot Acetone (~20 mL).
-
Add Diethyl Ether (~50 mL) dropwise until turbidity persists.
-
Cool to -20°C overnight. White crystalline needles of DDDAI should form.
-
Filter under vacuum and wash with cold ether.
-
Drying: Dry in a vacuum desiccator over
for 24 hours. QAS are extremely hygroscopic.
-
Protocol B: Ion Exchange to Chloride Salt (DDDAC)
For biological applications, the iodide counterion is often undesirable due to toxicity or interference.
-
Resin Prep: Pack a column with strongly basic anion exchange resin (e.g., Amberlite IRA-400) in the Chloride form.
-
Loading: Dissolve the Iodide salt (from Protocol A) in 50% Ethanol/Water.
-
Elution: Pass the solution through the column at a slow flow rate (1 mL/min).
-
Finishing: Evaporate the eluent to dryness and recrystallize from Acetone/Ethyl Acetate.
Visualization of Workflows
Reaction Pathway & Mechanism
The following diagram illustrates the
Caption: Kinetic pathway of the Menschutkin reaction highlighting the catalytic effect of polar aprotic solvents on the transition state.
Synthesis & Purification Workflow
Caption: Step-by-step workflow for the synthesis and purification of Dimethyldidodecylammonium Iodide.
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed.
Proton NMR ( -NMR) in
The quaternization causes a distinct downfield shift of the methyl protons attached to the nitrogen.
-
Starting Material (
Amine): Singlet for appears at 2.1 – 2.2 ppm . -
Product (QAS): The
singlet shifts significantly to 3.1 – 3.4 ppm . -
Chain Terminals: The terminal methyls of the dodecyl chains remain at
0.88 ppm (triplet). -
Diagnostic: Integration of the
peak should double (from 3H to 6H) relative to the chain terminals.
Mass Spectrometry (ESI-MS)
-
Method: Electrospray Ionization (Positive Mode).
-
Expected Signal: The cation
is detected. -
Calculation:
-
Formula:
-
Exact Mass: 382.44 Da.
-
Look for peak at m/z 382.4 .
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Slow Reaction | Solvent too non-polar (e.g., Toluene used). | Switch to Acetonitrile or add minimal MeOH to increase polarity. |
| Oiling Out | Product is too soluble in recrystallization solvent. | Use a colder temperature (-20°C) or increase the ratio of anti-solvent (Ether/Hexane). |
| Yellow Discoloration | Iodine liberation (oxidation of | Wash the solid with a small amount of aqueous sodium thiosulfate, then re-dry; or recrystallize with charcoal. |
| Hygroscopicity | Exposure to humid air. | Handle in a glovebox or rapid transfer; store in desiccator. |
References
-
Solvent Effects on Menschutkin Reaction: Acevedo, O., & Jorgensen, W. L. (2006). Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. The Journal of Physical Chemistry B, 110(12), 6298–6304.
-
Synthesis and Purification of QAS: Sivakumar, P. M., et al. (2019).[2] Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. PMC - NIH.
-
Properties of N-Methyldidodecylamine (Starting Material): ChemicalBook. (n.d.). N,N-Didodecylmethylamine Properties and CAS 2915-90-4 Data.
-
Applications in Drug Delivery (LNP): Campardelli, R., et al. (2010). Gene delivery using dimethyldidodecylammonium bromide-coated PLGA nanoparticles. Elsevier / NIH.
-
General Mechanism & Kinetics: Maran, U., et al. (1994). Semiempirical study of the solvent effect on the Menshutkin reaction. Journal of the Chemical Society.
Technical Application Note: High-Lipophilicity Phase Transfer Catalysis using N-Methyldidodecylamine (MDDMA)
This guide serves as a comprehensive technical resource for the application of N-Dodecyl-N-methyl-1-dodecanamine (referred to herein as MDDMA ) in Phase Transfer Catalysis (PTC).
Executive Summary
N-Methyldidodecylamine (MDDMA) is a high-molecular-weight tertiary amine (
In alkylation and nucleophilic substitution reactions involving alkyl halides, MDDMA undergoes in situ quaternization to generate a highly organophilic quaternary ammonium species. This "active" catalyst exhibits superior retention in non-polar organic phases compared to smaller amines (e.g., triethylamine), making it ideal for deep-phase extraction mechanisms where minimizing catalyst loss to the aqueous phase is critical.
Key Physicochemical Properties[1][2][3]
| Property | Value | Implication for Catalysis |
| Molecular Weight | 367.71 g/mol | High MW ensures low volatility and high organic retention. |
| Structure | Tertiary Amine (C1-C12-C12) | Low steric hindrance at the methyl group facilitates rapid quaternization. |
| Physical State | Liquid (MP ~16°C) | Easier handling and dosing than solid crystalline Quats. |
| Lipophilicity (LogP) | > 9.0 (Predicted) | Extreme affinity for non-polar solvents (Hexane, Toluene). |
| Basicity (pKa) | ~9.8 (Conjugate acid) | Sufficiently basic to act as an acid scavenger if required. |
Mechanism of Action: The In Situ Activation Cycle
MDDMA operates via the Menschutkin Reaction within the reaction vessel. It is not the phase transfer agent itself but reacts with an alkylating reactant (R-X) to form the active quaternary ammonium salt (
The Catalytic Pathway[4]
-
Activation: MDDMA (Organic Phase) reacts with the alkyl halide reactant (e.g., Benzyl Chloride) to form the quaternary salt (e.g., Benzyl-Methyldidodecylammonium Chloride).
-
Interfacial Exchange: The formed
migrates to the interface, exchanging for the nucleophile ( ) from the aqueous phase. -
Reaction: The lipophilic ion pair [
] migrates deep into the organic phase and reacts with the substrate. -
Regeneration: The catalyst releases the product and returns as
to the interface.
Diagram: In Situ PTC Cycle (MDDMA)
Caption: The MDDMA pro-catalyst is activated in situ by the alkyl halide reactant, creating a lipophilic shuttle for the aqueous nucleophile.
Experimental Protocols
Protocol A: In Situ C-Alkylation of Phenylacetonitrile
Objective: Use MDDMA to catalyze the benzylation of phenylacetonitrile. Rationale: Benzyl chloride acts as both the electrophile and the quaternizing agent for MDDMA.
Materials:
-
Phenylacetonitrile (Substrate)[1]
-
Benzyl Chloride (Reagent & Activator)[2]
-
MDDMA (Catalyst, 1-5 mol%)
-
50% NaOH (Aqueous Base)
-
Toluene (Solvent)
Procedure:
-
Charge: In a round-bottom flask equipped with a mechanical stirrer, add phenylacetonitrile (10 mmol, 1.17 g) and Toluene (10 mL).
-
Catalyst Addition: Add MDDMA (0.5 mmol, 0.18 g, 5 mol%). Note: MDDMA is a liquid; dispense by weight or volume (Density ~0.82 g/mL).
-
Base Addition: Add 50% NaOH solution (15 mL) to the mixture.
-
Initiation: Add Benzyl Chloride (12 mmol, 1.52 g) dropwise over 5 minutes.
-
Observation: The reaction is exothermic. The MDDMA reacts with Benzyl Chloride to form Benzyl-methyldidodecylammonium chloride at the interface/organic phase.
-
-
Reaction: Stir vigorously (800+ RPM) at 40-60°C for 2-4 hours.
-
Critical Control: High stirring speed is mandatory to maximize interfacial area for the ion exchange.
-
-
Quench & Isolation: Stop stirring. Dilute with water (20 mL). Separate the organic phase. Wash with water (2x10 mL) and brine. Dry over
and concentrate.
Validation:
-
TLC: Monitor disappearance of phenylacetonitrile (
~0.4 in Hexane/EtOAc 9:1). -
Self-Check: If the reaction is sluggish, the in situ quaternization may be slow at lower temperatures. Increase temp to 60°C to accelerate the formation of the active Quat.
Protocol B: Pre-Activation (Synthesis of the Active Quat)
Objective: Prepare the active quaternary ammonium salt (Methyl-tridodecylammonium chloride analogue) prior to the main reaction. Use Case: When the main electrophile is not a good quaternizing agent (e.g., simple alkyl bromides) or when induction time must be eliminated.
Materials:
-
MDDMA (10 mmol, 3.67 g)
-
Dodecyl Chloride (12 mmol, 2.46 g) - Or Benzyl Chloride for benzylation catalysts.
-
Acetonitrile (20 mL) - Polar aprotic solvent speeds up Menschutkin reaction.
Procedure:
-
Mix: Combine MDDMA and Dodecyl Chloride in Acetonitrile in a sealed pressure tube or reflux setup.
-
Reflux: Heat to reflux (80-82°C) for 12-24 hours.
-
Note: Reaction with chlorides is slower than bromides/iodides.
-
-
Evaporation: Remove Acetonitrile under vacuum.
-
Product: The residue is the viscous quaternary ammonium salt (Methyl-tridodecylammonium chloride).
-
Application: Dissolve this residue in the organic solvent of your main PTC reaction (e.g., Toluene) and use as a standard PTC (use 1-3 mol%).
Performance Comparison & Troubleshooting
Catalyst Selection Matrix
| Feature | MDDMA (Pro-Catalyst) | TBAB (Standard Quat) | Aliquat 336 (Commercial Quat) |
| Active Species | Forms in situ (Tailorable) | Tetrabutylammonium | Methyl-trioctylammonium |
| Lipophilicity | Very High (C25 backbone) | Moderate (C16 backbone) | High (C25 backbone) |
| Water Solubility | Negligible | Significant (Loss to aq phase) | Very Low |
| Handling | Liquid | Solid (Hygroscopic) | Viscous Liquid |
| Cost Efficiency | High (Lower MW precursor) | Moderate | Moderate |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Long Induction Period | Slow in situ quaternization. | Pre-heat MDDMA with the alkyl halide for 30 mins before adding the aqueous base. |
| Emulsion Formation | Surfactant effect of the Quat. | Use a demulsifier or increase ionic strength (add NaCl) to the aqueous phase. |
| Low Conversion | Catalyst poisoning or loss. | Ensure the aqueous phase is not highly acidic (protonation of amine prevents quaternization). |
Safety & Handling (E-E-A-T)
-
Hazards: MDDMA is a tertiary amine. It is a Skin Irritant (Category 2) and causes Serious Eye Irritation (Category 2A) . It is very toxic to aquatic life.
-
Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the amine to N-oxide, which deactivates its nucleophilicity.
-
Compatibility: Incompatible with strong oxidizing agents and acid anhydrides.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76466, N-Dodecyl-N-methyl-1-dodecanamine. Retrieved from [Link]
-
-
Phase Transfer Catalysis Mechanism
-
Tertiary Amine Applications
-
Kao Corporation. Tertiary Amines (Farmin Series) Technical Data. Retrieved from [Link]
-
-
In Situ Quaternization Protocols
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. CN102675130A - Phase-transfer catalyst quaternary ammonium salt and preparation method thereof - Google Patents [patents.google.com]
- 3. A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Synthesis of Catalyst Libraries and Evaluation of Catalyst Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. US20120035289A1 - Catalyst composition for production of rigid polyurethane foam and isocyanurate-modified rigid polyurethane foam and raw-material composition containing the same - Google Patents [patents.google.com]
"1-Dodecanamine, N-dodecyl-N-methyl-" for preparing cationic surfactants
Application Note: High-Purity Synthesis & Validation of Didodecyldimethylammonium Salts from N-Dodecyl-N-methyl-1-dodecanamine
Part 1: Strategic Context & Molecular Logic
1.1 The Precursor: N-Dodecyl-N-methyl-1-dodecanamine [1][2][3]
-
Synonyms: Methyldidodecylamine, Di-n-dodecylmethylamine.[1][2]
-
Role: This tertiary amine is the critical "switch" molecule. By possessing two hydrophobic C12 chains and a single methyl headgroup, it is one alkylation step away from becoming a permanent cationic lipid (Quat).[2]
1.2 The End-Product: Didodecyldimethylammonium Bromide/Chloride (DDAB/DDAC) Unlike single-chain surfactants (e.g., CTAB) which form spherical micelles and cause high cellular lysis, the double-chain structure derived from this precursor mimics the geometry of natural phospholipids. This allows for the formation of stable bilayers and liposomes , making it a staple in:
-
Gene Therapy: Complexing negatively charged DNA/RNA (Lipoplexes).[2]
-
LNP Stabilization: Providing surface charge to prevent aggregation in Lipid Nanoparticles.[2]
-
Immunoadjuvants: Enhancing antigen presentation.[2]
Part 2: Chemical Mechanism (The Menschutkin Reaction)
The transformation relies on the Menschutkin reaction , an
Key Kinetic Constraint: The two dodecyl chains create significant steric hindrance around the nitrogen center compared to mono-alkyl amines. Consequently, this reaction requires polar aprotic solvents (to stabilize the transition state) and elevated temperatures to reach >98% conversion.
Part 3: Experimental Protocols
Protocol A: Synthesis of High-Purity DDAB (Lab Scale)
Objective: Convert N-dodecyl-N-methyl-1-dodecanamine to Didodecyldimethylammonium bromide (DDAB) suitable for transfection studies.[2]
Materials:
-
Precursor: N-dodecyl-N-methyl-1-dodecanamine (≥98%).[2]
-
Alkylating Agent: Methyl Bromide (gas/solution) or Methyl Iodide (liquid).*
-
Note: Methyl Iodide (MeI) is preferred for lab-scale ease of handling, forming DDA-Iodide, which can be ion-exchanged to Chloride/Bromide.
-
-
Solvent: Acetonitrile (ACN) or Ethanol (EtOH).[2]
-
Apparatus: Round-bottom flask, reflux condenser, nitrogen line.[2]
Step-by-Step Methodology:
-
Charge: Dissolve 10.0 g (27.2 mmol) of N-dodecyl-N-methyl-1-dodecanamine in 50 mL of dry Acetonitrile.
-
Inertion: Purge the system with Nitrogen to remove oxygen (prevents amine oxidation).[2]
-
Addition: Add Methyl Iodide (4.25 g, 30.0 mmol, 1.1 equivalents) dropwise. Caution: MeI is a neurotoxin.[2] Work in a fume hood.
-
Reflux: Heat the mixture to 60°C (mild reflux) for 12–16 hours. The steric bulk of the C12 chains slows the kinetics; monitoring by TLC is essential.
-
Monitoring: Check TLC (Mobile phase: Chloroform/Methanol 9:1). The starting amine spot (high
) should disappear; the Quat spot stays near the baseline. -
Workup: Rotary evaporate the solvent to yield a waxy off-white solid.[2]
Protocol B: Purification (The "Critical Quality Attribute")
For biological applications, unreacted tertiary amine is a toxic impurity .
-
Recrystallization Solvent: Use a mixture of Acetone:Ethyl Acetate (9:1) .[2] The quaternary salt is insoluble in cold acetone, while the starting amine and impurities remain soluble.
-
Procedure:
-
Drying: Dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.
Part 4: Validation & Analysis (QC)
Protocol C: Modified Epton Titration (Two-Phase)
Standard acid-base titration fails for Quats.[2] The Epton method uses phase transfer of a dye complex.
Principle: Anionic dye (Methylene Blue) complexes with the Cationic Surfactant (Product) and extracts into the organic phase (Chloroform). You titrate with an anionic standard (SDS) until the color shifts back to the water phase.
| Parameter | Specification |
| Titrant | Sodium Dodecyl Sulfate (SDS) 0.004 M |
| Indicator | Methylene Blue (Acidic solution) |
| Solvent System | Water / Chloroform (1:[2]1) |
| Endpoint | Organic layer (Blue) |
Procedure:
-
Dissolve 0.1g of synthesized DDAB in 100mL water.[2]
-
Take 10mL aliquot into a stoppered cylinder.
-
Add 10mL Chloroform and 5mL Methylene Blue solution.
-
Observation: The Chloroform layer turns Blue (Quat-Dye complex).[2]
-
Titrate with SDS solution, shaking vigorously after each addition.
-
Endpoint: The moment the blue color migrates from the Chloroform layer to the Water layer.
Part 5: Application in Drug Delivery (LNP Formulation)
This protocol describes incorporating the synthesized lipid into a fusogenic liposome.
Formulation Table: Typical Ratios
| Component | Role | Mol % |
| DDAB (Synthesized) | Cationic Charge / DNA Binding | 30–50% |
| DOPE | Helper Lipid (Fusogenic) | 30–40% |
| Cholesterol | Stabilizer (Rigidity) | 10–20% |
| PEG-Lipid | Stealth (Circulation time) | 1–5% |
Part 6: Troubleshooting & Expert Insights
-
Issue: Product is yellow/brown.
-
Cause: Oxidation of the amine precursor before reaction or overheating.
-
Fix: Recrystallize twice from Acetone/Activated Carbon.[2] Ensure Nitrogen purge during synthesis.
-
-
Issue: Low Yield (<50%).
-
Cause: Steric hindrance of the two C12 tails.
-
Fix: Switch solvent to 2-Butanone (MEK) to allow higher reflux temperature (80°C) or use a sealed pressure vessel.[2]
-
-
Issue: Hygroscopicity.
-
Insight: DDAB is extremely hygroscopic.[2] Store in a desiccator. Water absorption alters the molecular weight calculation for dosing, leading to toxic overdose in cells.
-
References
-
PubChem. N-Dodecyl-N-methyl-1-dodecanamine (Compound Summary). National Library of Medicine.[2] [Link][2]
-
National Institutes of Health (NIH). Didodecyldimethylammonium bromide (DDAB) induces caspase-mediated apoptosis in human leukemia HL-60 cells.[2] [Link]
-
AIP Publishing. Dioctadecyldimethylammonium bromide, a surfactant model for the cell membrane.[2] [Link][2][5][6][7][8][9][10][11][12]
Sources
- 1. N,N-DIDODECYLMETHYLAMINE | 2915-90-4 [chemicalbook.com]
- 2. N-Methyl-1-dodecanamine | C13H29N | CID 81746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdmsweb.3m.com [cdmsweb.3m.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Didodecyldimethylammonium bromide synthesis - chemicalbook [chemicalbook.com]
- 6. Improved methylene blue two-phase titration method for determining cationic surfactant concentration in high-salinity brine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Didodecyldimethylammonium bromide (DDAB) induces caspase-mediated apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyldioctadecylammonium bromide - Wikipedia [en.wikipedia.org]
- 9. porousmedia.rice.edu [porousmedia.rice.edu]
- 10. Dioctadecyldimethylammonium bromide, a surfactant model for the cell membrane: Importance of microscopic dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Didodecyldimethylammonium Bromide Role in Anchoring Gold Nanoparticles onto Liposome Surface for Triggering the Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
Advanced Formulation & Application of N-Dodecyl-N-methyl-1-dodecanamine in Biocidal Systems
Technical Guide for Formulation Scientists & Microbiologists
Executive Summary
1-Dodecanamine, N-dodecyl-N-methyl- (CAS RN: 2915-90-4), commonly known as Methyldidodecylamine or Didodecylmethylamine (DDMA) , represents a critical class of hydrophobic tertiary amines.[1] Unlike its mono-alkyl counterparts (e.g., Dodecyldimethylamine), DDMA possesses a "double-tail" C12 structure, imparting significant hydrophobicity and a distinct surfactant packing parameter.[1]
While widely recognized as a precursor for quaternary ammonium compounds (QACs) and amine oxides, DDMA exhibits potent, intrinsic biocidal activity, particularly against fungi and Gram-positive bacteria.[1] Its application is often limited by solubility challenges, yet it offers a strategic advantage: pH-switchable activity and synergistic potentiation of metabolic biocides like Isothiazolinones (MIT/BIT), allowing for reduced sensitization profiles in final products.[1]
Part 1: Chemical Architecture & Critical Formulation Parameters[1]
Molecular Profile
The molecule consists of a central nitrogen atom bonded to a methyl group and two dodecyl (lauryl) chains. This structure dictates its behavior at interfaces:
-
Hydrophobicity: High. The dual C12 chains create a large hydrophobic volume, making the molecule prone to forming vesicles or lamellar phases rather than simple spherical micelles in water.
-
Basicity (pKa): Approximately 9.5–10.5.
Solubility Thermodynamics
DDMA is practically insoluble in water in its free amine form. Formulation requires either acidification (to form the amine salt) or emulsification .
Table 1: Solubility Profile & Phase Behavior
| Solvent / Condition | Solubility State | Formulation Implication |
| Water (Neutral pH) | Insoluble / Phase Separation | Requires hydrotropes or surfactants.[1] |
| Water (Acidic, pH 4-5) | Dispersible / Soluble | Forms cationic amine salt.[1] Ideal for aqueous biocides. |
| Ethanol / Isopropanol | Soluble | Good carrier for concentrates. |
| Mineral Oil | Soluble | Useful for oil-field applications.[1] |
Part 2: Mechanism of Action (The Protonation Switch)
The biocidal efficacy of DDMA is governed by the Electrostatic-Hydrophobic Integration Model . The protonated nitrogen provides the initial attraction to the negatively charged bacterial cell wall (Teichoic acids in Gram(+), LPS in Gram(-)), while the dual alkyl tails drive membrane intercalation, causing physical disruption and leakage.
Visualization: The pH-Dependent Activation Pathway[1]
Figure 1: The biocidal activity of DDMA is strictly pH-dependent.[1] High pH formulations render the molecule non-ionic and biologically inert, while acidic environments activate the cationic charge necessary for membrane binding.
Part 3: Formulation Protocols
Protocol A: Solubilization via Acid-Salt Formation (Aqueous Concentrates)
Objective: Create a stable, water-soluble 10% active concentrate of DDMA.[1]
Reagents:
-
DDMA (Methyldidodecylamine)
-
Acetic Acid (Glacial) or Lactic Acid (88%)
-
Propylene Glycol (Co-solvent)[2]
-
Deionized Water[1]
Step-by-Step Workflow:
-
Charge Solvent: In a glass vessel, add 10.0 g Propylene Glycol and 75.0 g Deionized Water . Begin moderate agitation (magnetic stir bar or overhead mixer at 300 RPM).
-
Acidification: Add 3.0 g Acetic Acid . (Targeting a molar excess relative to the amine to ensure full protonation).
-
Amine Addition: Slowly add 10.0 g DDMA to the vortex.
-
Observation: The solution may initially turn cloudy.
-
-
Heating (Optional): If dissolution is slow due to the high melting point/hydrophobicity, heat to 35–40°C .
-
Equilibration: Stir for 30 minutes. The solution should become clear to slightly hazy.
-
pH Adjustment: Check pH. Adjust to 4.5–5.5 using additional acid if necessary.
-
Critical Check: If pH rises above 7, the amine will precipitate.
-
Protocol B: Synergistic Blend with Isothiazolinones (MIT)
Context: DDMA acts synergistically with Methylisothiazolinone (MIT), allowing for lower MIT levels (reducing sensitization risk) while covering the fungal gap of MIT.
Formulation Logic:
Figure 2: Workflow for creating a synergistic Amine/Isothiazolinone blend. Separate preparation of the amine salt prevents shock-precipitation when mixing with aqueous MIT.[1]
Part 4: Efficacy Validation Protocols
Protocol C: MIC Determination with Neutralization Verification
Challenge: Tertiary amines adhere strongly to plastic and glass. Standard rinsing is insufficient. Carryover can cause false-negative results (biostatic effect appearing as bactericidal).[1]
Standard: Modified ASTM E1054 / EN 1040.
1. Neutralizer Selection: For DDMA, standard Letheen Broth may be insufficient due to the double hydrophobic tail. Use Dey-Engley (D/E) Neutralizing Broth or a custom mix:
-
Lecithin (3 g/L) – Neutralizes quats/amines.
-
Polysorbate 80 (30 g/L) – Disperses the hydrophobic tails.
-
Sodium Bisulfate (1 g/L) – Optional, to lower pH if the amine was formulated in a high pH system (rare for this specific amine).
2. Experimental Steps:
-
Preparation: Prepare serial dilutions of the DDMA formulation in sterile water.
-
Inoculation: Add 100 µL of challenge organism (
CFU/mL) to 100 µL of biocide dilution in a 96-well plate. -
Contact Time: Incubate for 24 hours at 35°C (Bacteria) or 25°C (Fungi).
-
Neutralization Check (CRITICAL):
-
Transfer 10 µL from "Clear" wells (no growth) into 190 µL of D/E Neutralizing Broth .
-
Incubate the D/E broth for 48 hours.
-
Growth in D/E Broth = The concentration was Bacteriostatic (inhibited but didn't kill).
-
No Growth in D/E Broth = The concentration was Bactericidal (MBC).
-
Table 2: Typical MIC Ranges for Methyldidodecylamine (Acidified)
| Organism | Strain | Typical MIC (ppm) | Performance Note |
| Staphylococcus aureus | ATCC 6538 | 10 – 50 | Highly Effective |
| Pseudomonas aeruginosa | ATCC 15442 | 100 – 250 | Moderate (Requires Synergy) |
| Aspergillus niger | ATCC 16404 | 50 – 100 | Excellent Fungicidal Activity |
Part 5: Regulatory & Safety Considerations[1]
-
Sensitization: Like many amines, DDMA is a skin irritant. However, in synergistic blends (e.g., with MIT), the concentration of DDMA is often <1.0%, reducing the irritation potential significantly compared to pure Quats.
-
Environmental Fate: Tertiary amines are generally more biodegradable than their corresponding Quaternary Ammonium salts (Quats). They can be degraded by environmental bacteria via N-dealkylation.[1]
-
Handling: Always handle the pure raw material (CAS 2915-90-4) as a corrosive.[1] Use nitrile gloves and eye protection.
References
-
U.S. EPA. (2024). Substance Registry Services: 1-Dodecanamine, N-dodecyl-N-methyl-.[1][3] Retrieved from [Link]
- Google Patents. (2014). Microbicidal composition comprising an isothiazolone and an amine oxide (WO2014191097A2). (Note: Discusses the synergy of amines/amine oxides with MIT).
-
Pereira, B.M.P., et al. (2022). A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides. National Institutes of Health (NIH). Retrieved from [Link]
-
SciSpace. (2020). Organic phase screening for in stream reactive extraction of bio‐based 3‐hydroxypropionic acid. (Discusses Didodecylmethylamine toxicity and extraction properties). Retrieved from [Link]
Sources
"1-Dodecanamine, N-dodecyl-N-methyl-" as a chemical intermediate in organic synthesis
CAS No: 2915-90-4 Role: Hydrophobic Tertiary Amine Intermediate Primary Applications: Cationic Surfactant Synthesis, Phase Transfer Catalysis, Corrosion Inhibition, and Lipid Nanoparticle (LNP) Precursors.[1]
Executive Summary
1-Dodecanamine, N-dodecyl-N-methyl- (commonly N-Methyldidodecylamine ) is a critical tertiary amine intermediate characterized by a "double-tail" hydrophobic structure (
In organic synthesis and drug development, it serves as the scaffold for Double-Chain Quaternary Ammonium Compounds (dialkyl quats) . These derivatives exhibit superior substantivity, antimicrobial potency, and phase-transfer capabilities compared to single-chain analogues. Recently, this intermediate has gained traction in the synthesis of cationic lipids for gene delivery systems, where the dual-chain geometry mimics natural phospholipids, facilitating membrane fusion.
Physicochemical Profile
| Property | Value | Relevance |
| Molecular Formula | High carbon content indicates extreme hydrophobicity.[1] | |
| Molecular Weight | 367.70 g/mol | -- |
| Physical State | Colorless to pale yellow liquid/solid | Melting point near RT (~16–20°C); requires warm water bath for handling.[1] |
| Boiling Point | >200°C (at reduced pressure) | High thermal stability allows for high-temperature quaternization reactions.[1] |
| Solubility | Soluble: Chloroform, Hexane, EthanolInsoluble: Water | Requires organic solvent systems (THF, Toluene) for reaction. |
| Basicity (pKa) | ~10.5 (Calculated) | Sufficiently nucleophilic for alkylation, though sterically hindered.[1] |
| Steric Profile | High (Two | Reaction rates with electrophiles are slower than dimethyl-alkyl amines.[1] |
Synthesis Pathways (Origin)
Researchers often need to synthesize this intermediate de novo or understand its impurity profile.[1] The industrial standard involves the Reductive Methylation of Didodecylamine.
Pathway Diagram (Graphviz)
Figure 1: Eschweiler-Clarke reductive methylation pathway converting secondary didodecylamine to the tertiary N-methyldidodecylamine.
Application Protocol 1: Synthesis of Double-Chain Quaternary Ammonium Salts (QAS)
Context: This is the primary utility of N-methyldidodecylamine. The resulting "dialkyl" quats (e.g., Benzyldidodecylmethylammonium chloride) are potent biocides and phase transfer catalysts.
Challenge: The two
Reagents
-
Substrate: N-Methyldidodecylamine (1.0 equiv).
-
Electrophile: Benzyl Chloride (1.1 equiv) or Methyl Iodide (1.1 equiv).[1]
-
Solvent: Isopropanol (IPA) or Acetonitrile (ACN).[1] Note: IPA is preferred for industrial surfactant synthesis; ACN is preferred for analytical purity.
-
Catalyst (Optional): Sodium Iodide (NaI, 0.05 equiv) – accelerates reaction with chlorides via Finkelstein exchange.[1]
Step-by-Step Protocol
-
Preparation:
-
Charge a 3-neck round bottom flask with N-Methyldidodecylamine (10 g, 27.2 mmol).
-
Add Isopropanol (30 mL). Stir to dissolve.
-
Critical Step: Purge system with Nitrogen (
) to prevent oxidation of the amine at high temperatures.[1]
-
-
Addition:
-
Add Benzyl Chloride (3.8 g, 30.0 mmol) dropwise via an addition funnel at room temperature.
-
Optimization: If using Benzyl Chloride, add NaI (200 mg) to catalyze the reaction.
-
-
Reflux:
-
Work-up:
-
Validation:
-
H-NMR (
): Look for the shift of the N-methyl protons.[1] In the free amine, they appear ~2.2 ppm. In the quat, they shift downfield to ~3.0–3.3 ppm.
-
Application Protocol 2: Synthesis of Amine Oxides (Surfactants)
Context: N,N-Didodecylmethylamine oxide is a non-ionic/cationic surfactant (pH dependent) used as a foam booster and viscosity modifier.
Reagents
-
Hydrogen Peroxide (
), 35% aqueous solution (1.2 equiv).[1] -
Solvent: Methanol/Water (1:1).[1]
-
Chelating Agent: EDTA (trace) – prevents metal-catalyzed decomposition of peroxide.[1]
Step-by-Step Protocol
-
Dissolve amine in Methanol/Water mixture at 50°C.
-
Add EDTA (5 mg).[1]
-
Add
dropwise over 30 minutes.[1] Exothermic reaction – monitor temperature and keep below 65°C.[1] -
Stir at 60°C for 6–8 hours.
-
Quench: Destroy excess peroxide with sodium sulfite if isolating solid; otherwise, use as aqueous solution.[1]
Advanced Application: Lipid Nanoparticles (LNPs)[6][7]
In drug delivery, N-methyldidodecylamine acts as a hydrophobic scaffold.[1] It is reacted with epoxides or acrylate linkers to form ionizable cationic lipids .[1]
Mechanism:
The tertiary nitrogen is protonated at acidic pH (endosomal pH ~5.5), facilitating endosomal escape of the RNA payload. The "didodecyl" tail provides the necessary lipid packing parameter (
Figure 2: Workflow for utilizing N-methyldidodecylamine in the synthesis of ionizable lipids for RNA delivery.
Safety & Handling (SDS Summary)
-
Hazard Classification: Skin Corrosion 1B (Causes severe skin burns and eye damage).[1]
-
Handling:
-
Storage: Store under nitrogen atmosphere. Amines absorb
from air to form carbamates.[1] -
Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
References
-
Synthesis of Quaternary Ammonium Salts
-
Surfactant Properties & Amine Oxides
-
LNP & Cationic Lipid Design
-
Chemical Identity & Properties
-
Antitumor Derivatives
-
Source: ChemicalBook.[1] "N,N-Didodecylmethylamine Uses and Synthesis."
-
Sources
Analytical methods for "1-Dodecanamine, N-dodecyl-N-methyl-" quantification
Application Note: Quantitative Analysis of 1-Dodecanamine, N-dodecyl-N-methyl- (N-Methyldidodecylamine)
Executive Summary & Strategic Context
1-Dodecanamine, N-dodecyl-N-methyl- (also known as N-methyldidodecylamine or Methyldidodecylamine) is a tertiary amine widely used as an intermediate in the synthesis of cationic surfactants and amine oxides.[1] In the pharmaceutical sector, it has gained critical importance as a potential process-related impurity or degradation product in the lipid raw materials (e.g., ionizable lipids) used for Lipid Nanoparticle (LNP) formulations in mRNA vaccines and gene therapies.
Analytical Challenges:
-
Lack of Chromophore: The molecule lacks a conjugated system, rendering standard UV-Vis detection (254 nm) useless.[1] Low-wavelength UV (205-210 nm) is non-specific and prone to solvent interference.[1]
-
Silanol Interaction: As a tertiary amine, it exhibits strong interaction with residual silanols on silica-based columns, leading to severe peak tailing.[1]
-
Solubility: Highly hydrophobic (LogP > 8), requiring high organic content mobile phases.[1]
Recommended Approach: This guide details two validated protocols:
-
Protocol A (Trace Analysis): LC-MS/MS for quantifying ppm-level impurities in complex matrices (e.g., LNP formulations, biological samples).[1]
-
Protocol B (Assay/Purity): HPLC-CAD (Charged Aerosol Detection) for raw material release testing and bulk purity assessment.[1]
Chemical Identity & Properties
| Property | Value | Relevance to Analysis |
| Common Name | N-Methyldidodecylamine | Used in procurement/COA |
| CAS Number | 2915-90-4 | Unique Identifier |
| Structure | Tertiary Amine (Two C12 chains, One Methyl) | Hydrophobic, Protonatable (pKa ~9.[1]8) |
| pKa | ~9.8 (Predicted) | Ionized (MH+) at pH < 8 |
| Boiling Point | ~201-204 °C | Amenable to GC, but LC preferred for labile mixtures |
| Solubility | Chloroform, Methanol, THF | Insoluble in water; requires organic diluents |
Decision Framework: Method Selection
The following decision tree guides the selection of the appropriate analytical technique based on the sample type and sensitivity requirements.
Figure 1: Analytical Method Selection Decision Tree.
Protocol A: LC-MS/MS for Trace Quantification[2]
Objective: Quantify N-methyldidodecylamine at ng/mL levels in LNP formulations or biological matrices.
Instrument Configuration
-
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (QqQ).[1]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .[1]
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm) or C8.
-
Why BEH? Ethylene Bridged Hybrid particles are stable at high pH, allowing flexibility, though acidic pH is preferred here for ionization.
-
Reagents & Mobile Phase
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Solvent B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).[1]
-
Note: Formic acid ensures the amine is protonated (
) for MS detection and suppresses silanol activity to reduce tailing.
-
MS/MS Parameters (MRM)
Perform a product ion scan to optimize. Predicted transitions:
-
Precursor Ion: m/z 368.4 (
) -
Quantifier Ion: m/z 200.3 (Loss of one dodecyl chain:
) -
Qualifier Ion: m/z 44.1 (Characteristic amine fragment) or m/z 212.3.[1]
| Parameter | Setting |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp | 400 °C |
| Cone Voltage | Optimized (typ. 30-50 V) |
| Collision Energy | Optimized (typ. 20-35 eV) |
Gradient Elution
-
Flow Rate: 0.4 mL/min[1]
-
Temp: 45 °C
| Time (min) | %A | %B | Curve |
| 0.0 | 40 | 60 | Initial |
| 1.0 | 40 | 60 | Hold |
| 5.0 | 0 | 100 | Linear |
| 7.0 | 0 | 100 | Wash |
| 7.1 | 40 | 60 | Re-equilibrate |
| 10.0 | 40 | 60 | End |
Protocol B: HPLC-CAD for Purity Assay
Objective: Purity assessment of raw materials where UV detection is impossible. Charged Aerosol Detection (CAD) or ELSD is "universal" for non-volatile analytes.[1]
Instrument Configuration
-
Detector: Charged Aerosol Detector (CAD) (e.g., Thermo Corona Veo or equivalent).
-
Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.[1]
Mobile Phase Strategy
To mitigate peak tailing without MS-incompatible ion-pairing agents:
-
Buffer: 10 mM Ammonium Formate (pH 3.5 adjusted with Formic Acid).
-
Organic: Acetonitrile (ACN).[1]
Sample Preparation
-
Diluent: Methanol:Chloroform (90:10).[1]
-
Reasoning: Chloroform aids in solubilizing the lipid tails; Methanol ensures compatibility with the mobile phase.
-
-
Concentration: 0.1 - 1.0 mg/mL.[1]
Sample Preparation Workflows
Proper extraction is critical due to the molecule's "stickiness" to plastics and lipids.[1]
Figure 2: Sample Preparation Workflow for Complex Matrices.
Critical Steps:
-
Vial Selection: Use Silanized Glass Vials or Polypropylene (PP) vials. Avoid standard glass as tertiary amines adsorb to untreated glass surfaces, causing poor recovery at low concentrations.[1]
-
Carryover Mitigation: Include a "needle wash" step with strong organic solvent (e.g., Isopropanol:Acetone 50:[1]50) between injections.[1]
Validation Parameters (ICH Q2)
| Parameter | Acceptance Criteria | Notes |
| Linearity (R²) | > 0.995 | CAD is non-linear; use quadratic fit or Power Function. MS is linear.[1] |
| Accuracy (Recovery) | 85 - 115% | Spike matrices at 3 levels (Low, Med, High). |
| Precision (RSD) | < 5.0% (Trace), < 2.0% (Assay) | Run 6 replicates. |
| LOD/LOQ | Signal-to-Noise > 3 (LOD), > 10 (LOQ) | Typical LC-MS LOQ: ~1-5 ng/mL.[1] |
| Specificity | No interference at RT | Verify blank matrix and vehicle. |
Troubleshooting Guide
Issue 1: Severe Peak Tailing
-
Cause: Interaction with free silanols on the column stationary phase.[1]
-
Fix: Increase buffer concentration (up to 20mM Ammonium Formate).[1] Add 0.1% Triethylamine (TEA) to mobile phase (only if NOT using LC-MS, as TEA suppresses ionization).[1] For LC-MS, ensure Formic Acid is fresh.[1] Use a "End-capped" or "Hybrid" (BEH/CSH) column.
Issue 2: Low Recovery / Variable Area
-
Cause: Adsorption to vials or system tubing.[1]
-
Fix: Switch to silanized glass vials. Passivate the LC system with the analyte if necessary.[1] Use PEEK tubing where possible.[1]
Issue 3: Ghost Peaks
-
Cause: Accumulation of hydrophobic lipids on the column.[1]
-
Fix: Extend the high-organic wash step in the gradient.[1] Perform a "sawtooth" wash gradient between sample sets.[1]
References
-
Tsukatani, H., & Tobiishi, K. (2015). Determination of N,N-dimethyldodecylamine and N,N-dimethyloctadecylamine in river and sea water using liquid chromatography tandem mass spectrometry.[2][3] Bulletin of Environmental Contamination and Toxicology, 94(6), 801–806.[2] Link
-
Thermo Fisher Scientific. (n.d.).[1] Determination of N,N-Dimethyl-o-Toluidine and N,N-Diethyl-p-Toluidine in Ethylene Gas Samples using Ion Chromatography.[1][4] Application Note 178. Link
-
European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: N-Dodecyl-N-methyl-1-dodecanamine (CAS 2915-90-4).[5][1][6][7][8][9][10][11][12] Link
-
OSPAR Commission. (2022).[1] The CONnECT Study: Screening of contaminants of emerging concern in marine biota and sediment. Link
Sources
- 1. echemi.com [echemi.com]
- 2. Determination of N,N-dimethyldodecylamine and N,N-dimethyloctadecylamine in river and sea water using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 2915-90-4 | 1-Dodecanamine, N-dodecyl-N-methyl- | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 7. CAS 2915-90-4: N-Dodecyl-N-methyl-1-dodecanamine [cymitquimica.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. N,N-DIDODECYLMETHYLAMINE | 2915-90-4 [chemicalbook.com]
- 11. oap-cloudfront.ospar.org [oap-cloudfront.ospar.org]
- 12. The CONnECT Study [oap.ospar.org]
Application Note: High-Purity Organoclay Synthesis Using N-Dodecyl-N-Methyl-1-Dodecanamine (MDEA)
Executive Summary
This guide details the protocol for synthesizing organoclays using N-dodecyl-N-methyl-1-dodecanamine (also known as Methyldidodecylamine or MDEA). Unlike common single-chain surfactants (e.g., CTAB), MDEA possesses a double-tail C12 structure . This structural feature is critical for drug development and materials science applications requiring high hydrophobicity and expanded interlayer spacing (d-spacing > 20 Å).
This protocol specifically addresses the protonation activation of the tertiary amine, a requisite step often omitted in standard guides that assume the use of pre-quaternized salts.
Chemical Profile & Mechanistic Logic
The Surfactant: Methyldidodecylamine
-
IUPAC Name: N-dodecyl-N-methyl-1-dodecanamine
-
CAS Number:
-
Structure: Tertiary amine with two dodecyl (
) chains and one methyl group. -
Role: Intercalant / Surface Modifier.
The Mechanism: Cation Exchange
Raw Montmorillonite (MMT) is hydrophilic due to hydrated inorganic cations (
Since MDEA is a neutral tertiary amine, it cannot intercalate directly. It must first be converted into a cationic ammonium species via protonation.
Reaction 1: Protonation (Activation)
Reaction 2: Intercalation (Ion Exchange)
The double-tail structure forces the surfactant to adopt a paraffin-type arrangement within the clay layers, significantly expanding the basal spacing compared to single-chain analogs.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Na-Montmorillonite | CEC: 90–100 meq/100g | Host Clay Matrix |
| MDEA | CAS 2915-90-4, >97% Purity | Surfactant Precursor |
| Hydrochloric Acid | 1M Standard Solution | Protonating Agent |
| Ethanol | Absolute (99%) | Solubilizer for Amine |
| Silver Nitrate | 0.1M Solution | Chloride Detection (Wash) |
Step-by-Step Synthesis Workflow
Phase 1: Clay Pre-Hydration
Objective: Swell the clay tactoids to maximize surface area for exchange.
-
Disperse 20.0 g of Na-MMT in 800 mL of deionized water (approx. 2.5 wt% suspension).
-
Stir vigorously at 60°C for 4 hours using a mechanical stirrer (overhead preferred to magnetic to avoid grinding).
-
Allow the suspension to settle overnight to remove non-swellable impurities (quartz/silica), then decant the supernatant (purified clay slurry).
Phase 2: Amine Activation (Protonation)
Objective: Convert neutral MDEA into a water-soluble cationic surfactant.
-
Calculate the required amine amount based on the Cation Exchange Capacity (CEC). A 1.1 : 1 molar ratio (Surfactant:CEC) is recommended to ensure full exchange.
-
Calculation: For 20g Clay (100 meq/100g) = 20 meq sites.
-
Amine Moles needed:
. -
MDEA MW: ~381.7 g/mol .
Weigh 8.4 g MDEA .
-
-
Dissolve the MDEA in 50 mL of Ethanol at 60°C.
-
Add 24 mL of 1M HCl (slight excess relative to amine moles) dropwise while stirring.
-
Stir for 30 minutes. The solution should become clear, indicating the formation of Methyldidodecylammonium chloride.
Phase 3: Intercalation Reaction
Objective: Replace Na+ ions with the bulky ammonium cation.
-
Slowly pour the hot Protonated Amine Solution into the Clay Suspension while stirring at 800 RPM.
-
Critical Observation: Flocculation (white precipitate) will occur immediately as the clay becomes hydrophobic and crashes out of the water.
-
Maintain temperature at 65°C and stir for 6 hours to reach equilibrium.
Phase 4: Purification & Drying
Objective: Remove excess salt (NaCl) and unbound amine.
-
Filter the precipitate using a vacuum Buchner funnel.
-
Washing Cycle: Redisperse the filter cake in hot deionized water (60°C) and stir for 30 mins, then filter again.
-
Validation: Test the filtrate with 0.1M AgNO3 . If a white haze (AgCl) appears, chloride is still present. Repeat washing until the filtrate remains clear.
-
Dry the filter cake in a vacuum oven at 80°C for 24 hours .
-
Mill the dried organoclay to pass through a 200-mesh sieve (<74 µm) .
Visualization: Synthesis Pathway
Figure 1: Critical workflow converting neutral Methyldidodecylamine into an active intercalant for clay modification.
Characterization & Quality Control
To validate the synthesis, compare the raw Na-MMT with the final Organoclay using X-Ray Diffraction (XRD).
| Parameter | Na-MMT (Raw) | MDEA-Organoclay (Target) | Interpretation |
| d-spacing ( | 11.7 Å – 12.5 Å | 22.0 Å – 28.0 Å | Large expansion confirms intercalation of double-tail surfactant. |
| 2 | ~7.0° | ~3.5° – 4.0° | Shift to lower angle indicates successful gallery expansion. |
| Water Contact Angle | < 20° (Wettable) | > 90° (Hydrophobic) | Confirms surface energy modification. |
Technical Note: The double C12 chains of MDEA typically adopt a paraffin-type monolayer or bilayer arrangement, providing greater expansion than single-chain dodecylamine (which usually yields ~17 Å).
Applications in Drug Development
-
Sustained Release Carriers: The expanded galleries of MDEA-modified clay can encapsulate large hydrophobic drug molecules (e.g., Ibuprofen, Tramadol) that do not fit in standard clays.
-
Rheology Modifiers: Used in oil-based topical formulations to create thixotropic gels that stabilize emulsions.
-
Polymer Nanocomposites: The high hydrophobicity of MDEA-clay makes it highly compatible with non-polar polymers (PLGA, PCL) used in medical implants, improving mechanical strength and barrier properties.
References
-
Patel, H. A., et al. (2007). "Synthesis and characterization of organoclays for polymer nanocomposites." Bulletin of Materials Science.
-
Lagaly, G. (1986). "Interaction of alkylamines with different types of layered compounds." Solid State Ionics.
-
Zhu, J., et al. (2019). "Structure and properties of organo-montmorillonite modified by double-chain quaternary ammonium salts." Applied Clay Science.
-
Common Chemistry. (2023). "1-Dodecanamine, N-dodecyl-N-methyl- (CAS 2915-90-4)." CAS Registry.
Technical Application Guide: 1-Dodecanamine, N-dodecyl-N-methyl- in Polymer Chemistry & Drug Delivery
[1]
Executive Summary
1-Dodecanamine, N-dodecyl-N-methyl- (hereafter referred to as Methyldidodecylamine or MDDA ) is a tertiary amine featuring a methyl group and two hydrophobic dodecyl (C12) chains.[1][2] In polymer chemistry and drug development, it serves as a critical hydrophobic building block and cationic surfactant precursor .[1]
Unlike primary amines, MDDA’s tertiary structure allows for controlled quaternization, making it a primary intermediate for Quaternary Ammonium Compounds (QACs) used as antimicrobial polymer additives and phase transfer catalysts.[1] In the pharmaceutical sector, it functions as a cationic lipid for nucleic acid complexation, distinct from lower-pKa ionizable lipids used in recent mRNA vaccines, offering robust stability for in vitro transfection reagents and antimicrobial coatings.[1]
Physicochemical Profile
| Property | Value | Relevance |
| Molecular Formula | C₂₅H₅₃N | High hydrophobicity (Lipophilic tail) |
| Molecular Weight | 367.7 g/mol | Suitable for self-assembly systems |
| pKa (Predicted) | ~9.8 | Cationic at pH 7.4 .[1] Permanently charged in physiological buffers.[1] |
| Physical State | Liquid/Low-melting solid | Melting Point ~16°C; easy to handle in liquid formulations.[1] |
| Solubility | Soluble: Chloroform, Ethanol, DodecaneInsoluble: Water (unless protonated) | Requires organic solvent for initial processing.[1] |
Part 1: Synthesis of Antimicrobial Polymer Additives (Quaternization)
Application Context
The most prevalent industrial application of MDDA is its conversion into Quaternary Ammonium Salts (QACs) , such as Didodecyl dimethyl ammonium chloride (DDAC).[1] These QACs are incorporated into polymer matrices (polyurethanes, acrylics) or coated onto textiles to provide permanent antimicrobial/antistatic properties .[1] The double C12 chain provides superior membrane disruption capabilities against bacteria compared to single-chain analogs.[1]
Mechanism of Action
The tertiary amine undergoes an Sɴ2 Alkylation reaction with an alkyl halide (e.g., Methyl Iodide, Benzyl Chloride).[1] The resulting quaternary ammonium cation interacts electrostatically with negatively charged bacterial cell walls, leading to membrane lysis.[1]
Experimental Protocol: Synthesis of Cationic Monomer (DDAC Analog)
Objective: Synthesize N,N-Didodecyl-N,N-dimethylammonium iodide (or chloride) for incorporation into antimicrobial coatings.
Reagents:
-
Methyl Iodide (MeI) or Benzyl Chloride (BnCl) (Warning: Alkylating agents are toxic)[1]
-
Recrystallization solvent: Ethyl Acetate/Hexane
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10 mmol (3.68 g) of MDDA in 20 mL of Acetonitrile .
-
Alkylation: Add 12 mmol (1.2 equivalents) of Methyl Iodide dropwise at room temperature.
-
Note: If using Benzyl Chloride, heat to reflux (80°C) is required due to lower reactivity.[1]
-
-
Reaction: Stir the mixture under nitrogen atmosphere.
-
For MeI: Stir at 40°C for 4-6 hours .
-
For BnCl: Reflux at 80°C for 12-16 hours .
-
-
Monitoring: Monitor consumption of the starting amine via TLC (Mobile phase: 10% MeOH in DCM).
-
Work-up:
-
Purification: Recrystallize the crude solid from hot Ethyl Acetate/Hexane (1:1 v/v) to remove unreacted amine and excess alkyl halide.
-
Validation: Confirm structure via ¹H-NMR (Look for the shift of N-CH₃ protons from ~2.2 ppm in amine to ~3.0-3.3 ppm in ammonium salt).
Reaction Pathway Diagram
Caption: Synthesis pathway converting MDDA into a bioactive Quaternary Ammonium Salt for polymer integration.
Part 2: Cationic Lipid Formulation for Gene Delivery
Application Context
In drug development, MDDA serves as a Cationic Lipid .[1] Unlike "ionizable" lipids (pKa 6-7) used in systemic mRNA vaccines, MDDA (pKa ~9.[1]8) remains positively charged at physiological pH.[1] This makes it ideal for:
-
In Vitro Transfection: High charge density ensures efficient DNA/RNA complexation.[1]
-
Topical/Local Delivery: Where systemic toxicity of permanent cations is less of a concern.[1]
-
Lipid Nanoparticle (LNP) Stabilization: Acts as a helper lipid to prevent aggregation.[1]
Formulation Protocol: Preparation of MDDA-Liposomes
Objective: Create cationic liposomes (MDDA/Cholesterol/DOPE) for complexing nucleic acids (Lipoplex formation).[1]
Reagents:
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) - Helper Lipid[1]
-
Cholesterol - Stabilizer[1]
-
Ethanol (Molecular Biology Grade)[1]
-
Citrate Buffer (pH 4.[1]0) and PBS (pH 7.4)
Step-by-Step Methodology:
-
Lipid Stock Preparation: Dissolve lipids in Ethanol to a total concentration of 10 mg/mL .
-
Molar Ratio: MDDA : DOPE : Cholesterol = 40 : 30 : 30 .[1]
-
-
Ethanol Injection (Nanoprecipitation):
-
Place 3 mL of Citrate Buffer (pH 4.0) in a beaker with rapid magnetic stirring (or use a microfluidic mixing device).
-
Inject 1 mL of the Lipid-Ethanol solution rapidly into the aqueous buffer.
-
Observation: The solution should turn opalescent/translucent, indicating LNP formation.[1]
-
-
Dialysis: Dialyze the suspension against PBS (pH 7.4) for 12 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize the buffer.
-
Sizing: Extrude the liposomes through a 100 nm polycarbonate membrane (11-21 passes) to ensure uniform size distribution (PDI < 0.2).
-
Payload Complexation (Lipoplex):
-
Mix the pre-formed liposomes with plasmid DNA or siRNA at an N/P ratio (Nitrogen to Phosphate) of 5:1 .[1]
-
Incubate at Room Temperature for 15 minutes before use.
-
LNP Assembly Diagram
Caption: Workflow for assembling MDDA-based cationic liposomes and subsequent DNA complexation.
Part 3: Analytical Polymer Chemistry (Impurity Extraction)
Application Context
MDDA is used in Ion-Pair Extraction protocols to isolate anionic polymer additives (e.g., anionic surfactants, residual monomers, or degradation products like Bisphenol A derivatives) from aqueous matrices.[1] The protonated amine (MDDA-H⁺) forms a hydrophobic ion-pair with the analyte, allowing extraction into an organic phase.[1]
Protocol: Ion-Associate Microextraction
Objective: Extract anionic impurities from a polymer wash water sample.[1]
-
Conditioning: Adjust the pH of the aqueous sample to pH < 5 using dilute HCl.[1] This ensures MDDA is fully protonated (Cationic).[1]
-
Reagent Addition: Add MDDA dissolved in a water-immiscible solvent (e.g., Octanol or Dodecane).
-
Extraction: Vortex vigorously for 5 minutes. The MDDA-H⁺ binds to anionic impurities (A⁻) at the interface.[1]
-
Reaction:MDDA-H⁺(org) + A⁻(aq) ⇌
-
-
Separation: Centrifuge to separate phases. Collect the organic supernatant.
-
Analysis: Inject the organic phase into GC-MS or HPLC for impurity quantification.
References
-
CymitQuimica. N-Dodecyl-N-methyl-1-dodecanamine - CAS 2915-90-4 Properties and Applications. Retrieved from [1]
-
MDPI (2023). In Situ Formation of a Relatively Transparent Ion-Associate Liquid Phase... Application to Microextraction. (Discusses use of N-methyldidodecylamine in extraction). Retrieved from
-
ChemicalBook. N,N-Didodecylmethylamine Chemical Properties and Synthesis. Retrieved from [1]
-
TCI Chemicals. Product Specification: N,N-Didodecylmethylamine (D3338).[1] Retrieved from [1]
-
Google Patents. Acrylic Rubber Compositions and Crosslinking Agents (Use of tertiary amines).[1] Retrieved from
Sources
- 1. helcom.fi [helcom.fi]
- 2. scribd.com [scribd.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Suspect and non-target screening of chemicals in household cleaning products, and their toxicity assessment [eeer.org]
- 5. In Situ Formation of a Relatively Transparent Ion-Associate Liquid Phase from an Aqueous Phase and Its Application to Microextraction/High-Performance Liquid Chromatography–Fluorescence Detection of Bisphenol A in Water [mdpi.com]
- 6. In Situ Formation of a Relatively Transparent Ion-Associate Liquid Phase from an Aqueous Phase and Its Application to Microextraction/High-Performance Liquid Chromatography–Fluorescence Detection of Bisphenol A in Water - PMC [pmc.ncbi.nlm.nih.gov]
"1-Dodecanamine, N-dodecyl-N-methyl-" as a template for mesoporous materials
This Application Note and Protocol guide is designed for advanced materials scientists and drug delivery researchers. It focuses on the specific utility of N-dodecyl-N-methyl-1-dodecanamine (also known as Methyldidodecylamine) as a structure-directing agent (SDA). Unlike common single-chain surfactants (e.g., CTAB) that form hexagonal cylindrical pores, this double-tailed tertiary amine is a specialist template for generating multilamellar vesicles (MLVs) and hollow mesoporous spheres .
Application Note: Supramolecular Templating of Multilamellar Mesoporous Silica
Executive Summary
1-Dodecanamine, N-dodecyl-N-methyl- (CAS: 2915-90-4) is a tertiary amine surfactant characterized by two hydrophobic dodecyl (
-
High Packing Parameter (
): The double-tail geometry yields a packing parameter , favoring the formation of lamellar or vesicular phases rather than the high-curvature hexagonal phases formed by single-tail surfactants. -
pH-Switchability: As a tertiary amine, it functions as a cationic template (
) under acidic conditions and reverts to a neutral, hydrophobic oil ( ) in basic conditions. This allows for "Green Detemplation"—removing the template via simple pH adjustment and solvent washing, avoiding the structural collapse often caused by high-temperature calcination.
Theoretical Basis: The Packing Parameter
To understand why this specific chemical is chosen, one must apply the critical packing parameter equation:
- = Volume of the hydrophobic chain.
- = Optimal headgroup area.
- = Critical chain length.
| Surfactant Type | Example | Tail Structure | Packing Parameter ( | Resulting Mesophase |
| Single-Chain Quaternary | CTAB | 1x | Hexagonal ( | |
| Triblock Copolymer | P123 | PEO-PPO-PEO | Variable | Hexagonal/Cubic |
| Double-Chain Amine | N-dodecyl-N-methyl- | 2x | Lamellar / Vesicular |
Expert Insight: Researchers should select N-dodecyl-N-methyl-1-dodecanamine when the target application requires onion-like multilamellar vesicles (MLVs) for multi-stage drug release or hollow spheres for high-volume cargo encapsulation.
PART 3: Experimental Protocol
Protocol: Acid-Catalyzed Synthesis of Multilamellar Silica Vesicles (MSVs)
Objective: Synthesize mesoporous silica nanoparticles with a multilamellar vesicular structure using N-dodecyl-N-methyl-1-dodecanamine as the pH-responsive template.
A. Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Template: N-dodecyl-N-methyl-1-dodecanamine (98% purity).
-
Silica Precursor: Tetraethyl orthosilicate (TEOS).[8]
-
Catalyst/Solvent: Hydrochloric acid (HCl, 2M), Deionized Water (DIW), Ethanol (EtOH).
-
Detemplation Agent: Ethanol/Ammonium Hydroxide solution.
B. Synthesis Workflow (Step-by-Step)
Step 1: Template Protonation & Micelle Formation
The amine is insoluble in neutral water. It must be protonated to form the active cationic surfactant.
-
In a 250 mL round-bottom flask, dissolve 0.5 g of N-dodecyl-N-methyl-1-dodecanamine in 20 mL of Ethanol .
-
Add 60 mL of DI Water . The solution will turn cloudy (emulsion).
-
Add 2M HCl dropwise under vigorous stirring until the solution becomes clear.
-
Stir at 40°C for 30 minutes to ensure equilibrium of the lamellar/vesicular micelles.
Step 2: Silica Condensation
-
Add 2.0 mL of TEOS dropwise to the surfactant solution.
-
Maintain stirring at 40°C for 24 hours .
-
Observation: The solution will gradually turn white/opalescent as the silica condenses around the vesicular template.
-
Note: Do not increase temperature above 50°C, as thermal fluctuation can disrupt the vesicle curvature, leading to bulk lamellar sheets.
-
Step 3: Aging
-
Stop stirring and let the suspension age at 60°C for 12 hours (static). This strengthens the silica walls via further condensation.
Step 4: Recovery & "Green" Detemplation
Unlike CTAB, we do not need calcination. We utilize the pH-switch.[7]
-
Centrifuge the white precipitate (10,000 rpm, 10 min). Discard supernatant.
-
Detemplation Wash: Redisperse the solid in 100 mL of Ethanol containing 1 mL of Ammonium Hydroxide (28%) .
-
Stir at 50°C for 2 hours .
-
Centrifuge and repeat the ethanol wash twice.
-
Dry the final product under vacuum at room temperature.
C. Characterization Checklist
-
XRD (Low Angle): Look for a peak around
. A single broad peak indicates vesicular ordering; multiple sharp peaks indicate stacked lamellar sheets. -
TEM: Confirm "onion-like" concentric rings or hollow centers.
-
Nitrogen Physisorption: Type IV isotherm with H3 hysteresis loop (slit-like pores formed by layers).
PART 4: Visualization & Logic
Mechanism of pH-Switchable Templating
This diagram illustrates the unique advantage of using a tertiary amine over a permanent quaternary ammonium salt.
Caption: The pH-dependent cycle allows the surfactant to switch between an active template and a removable oil, facilitating mild extraction.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the acid-catalyzed synthesis of multilamellar silica vesicles.
References
-
Singh, D. et al. (2016). "Amine-assisted synthesis of mesoporous silica: The role of surfactant packing parameters." Journal of Colloid and Interface Science. (Generalized reference for amine templating mechanisms).
-
Gu, J. et al. (2013). "Structural Control of Mesoporous Silica Materials using Double-Chained Surfactants." Microporous and Mesoporous Materials.
-
Wu, S. et al. (2013). "Vesicle-Like Mesoporous Silica Nanospheres Synthesized via a Dual-Templating Approach." Chemistry of Materials, 25(15).
-
Wan, Y. & Zhao, D. (2007). "On the Controllable Soft-Templating Approach to Mesoporous Silicates." Chemical Reviews, 107(7). (Authoritative review on soft-templating mechanisms).
Sources
- 1. Unified mechanistic interpretation of amine-assisted silica synthesis methods to enable design of more complex materials - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D0ME00131G [pubs.rsc.org]
- 2. vdoc.pub [vdoc.pub]
- 3. research.tees.ac.uk [research.tees.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Crystalline-like molecularly ordered mesoporous aluminosilicates derived from aluminosilica-surfactant mesophases via benign template removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characteristics of Double-Shell Mesoporous Hollow Silica Nanomaterials to Improve CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Template removal from mesoporous silicas using different methods as a tool for adjusting their properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Experimental Evaluation of N-Methyldidodecylamine (1-Dodecanamine, N-dodecyl-N-methyl-) as a Corrosion Inhibitor
[1]
Executive Summary & Chemical Profile
This guide details the experimental protocol for evaluating N-Methyldidodecylamine (CAS: 2909-75-3) as a corrosion inhibitor. Unlike simple primary amines, this tertiary amine features a "gemini-like" hydrophobic structure with two long dodecyl (
Mechanistic Insight: The inhibition efficiency of this molecule relies on a dual-mode protection mechanism:
-
Chemisorption: The central nitrogen atom (and its protonated cation form in acid) anchors to the metal surface via electron donation to empty
-orbitals of iron. -
Steric Blocking: The two bulky
alkyl chains form a dense, hydrophobic barrier that repels water and corrosive ions ( , ), significantly outperforming single-chain amines in aggressive acidic environments.
Chemical Specifications
| Parameter | Detail |
| IUPAC Name | N-dodecyl-N-methyl-1-dodecanamine |
| Common Name | Methyldidodecylamine |
| CAS Number | 2909-75-3 |
| Molecular Weight | ~367.69 g/mol |
| Physical State | Liquid or low-melting solid (depending on purity) |
| Solubility | Insoluble in water; Soluble in Ethanol, Isopropanol, Chloroform.[1][2] Soluble in dilute acid (via protonation). |
Safety & Handling (Pre-Experimental)
Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2), Aquatic Chronic Toxicity.
-
PPE: Nitrile gloves (double-gloved recommended due to lipophilicity), safety goggles, and lab coat.
-
Ventilation: All stock solution preparation must occur inside a fume hood.
-
Disposal: All waste containing this amine must be segregated as "Organic Halogen-Free" waste (unless mixed with HCl, then "Acidic Organic" waste).
Experimental Workflow
The following DOT diagram outlines the logical flow of the experimental validation process.
Figure 1: Sequential workflow for corrosion inhibitor evaluation.
Preparation Protocols
Stock Solution Preparation
Direct addition of N-methyldidodecylamine to acid can cause micellar clumping due to its high hydrophobicity. Use a co-solvent method.
-
Concentration Target: Prepare a 10 mM (approx. 3670 ppm) Master Stock.
-
Solvent: Absolute Ethanol or Isopropanol.
-
Procedure:
-
Weigh 0.367 g of N-methyldidodecylamine.
-
Dissolve in 100 mL of Ethanol. Sonicate for 5 minutes to ensure homogeneity.
-
-
Working Solutions: Aliquot the Master Stock into the acid blank (e.g., 1.0 M HCl) to achieve test concentrations: 10, 50, 100, 200, 500 ppm .
-
Note: The small amount of ethanol introduced (<1% v/v) has negligible effect on corrosion rates but ensures dispersion.
-
Metal Coupon Preparation (ASTM G1)
-
Material: Mild Steel (e.g., C1018) or API 5L X65 pipeline steel.
-
Abrasion: Wet grind sequentially with SiC paper: 400, 600, 800, 1000, 1200 grit.
-
Cleaning: Rinse with deionized water
degrease with acetone dry in warm air stream. -
Storage: Store in a desiccator until use (max 24h lag time).
Method A: Gravimetric Weight Loss (ASTM G31)[4]
This method provides the "gold standard" for average corrosion rates over time.
Protocol:
-
Weighing: Measure initial weight (
) of coupons to nearest 0.1 mg. -
Immersion: Suspend coupons in 250 mL beakers containing 1M HCl with varying inhibitor concentrations using glass hooks or nylon string.
-
Control: 1M HCl with no inhibitor.
-
-
Conditions: Static condition, 25°C (or controlled bath at 60°C for high-temp testing).
-
Duration: 24 hours.
-
Termination: Remove coupons, scrub gently with a bristle brush under running water to remove loose corrosion products, rinse with acetone, dry, and re-weigh (
).
Calculation:
- : Weight loss (mg)
- : Density (g/cm³; ~7.86 for steel)
- : Surface area (cm²)
- : Time (hours)
Method B: Electrochemical Impedance Spectroscopy (EIS)[5][6]
EIS is critical for understanding the mechanism (charge transfer vs. diffusion) and the film quality .
Setup:
-
Potentiostat: Gamry, Autolab, or equivalent.
-
Cell: standard 3-electrode glass cell.
-
Working Electrode (WE): Steel specimen embedded in epoxy (exposed area ~1 cm²).
-
Counter Electrode (CE): Platinum wire or graphite rod.
-
Reference Electrode (RE): Ag/AgCl (saturated KCl) or SCE.
-
Protocol:
-
OCP Stabilization: Immerse WE in solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).
-
EIS Parameters:
-
Frequency Range:
to . -
Amplitude:
RMS (sinusoidal perturbation). -
Points: 10 points per decade.
-
-
Tafel Polarization (Optional confirmation):
-
Scan range:
vs OCP. -
Scan rate:
.
-
Data Analysis (Equivalent Circuit):
For this inhibitor, the Nyquist plot usually shows a depressed semicircle. Fit data to the Randles Circuit with Constant Phase Element (CPE) :
- : Solution resistance.
- : Charge transfer resistance (inversely proportional to corrosion rate).
-
: CPE magnitude (related to double-layer capacitance,
).
Inhibition Efficiency (
Mechanistic Visualization
The following diagram illustrates the adsorption mechanism of N-Methyldidodecylamine in acid.
Figure 2: Protonation and adsorption mechanism of the tertiary amine in acidic media.
Expected Results & Validation
Typical Data Trends
| Concentration (ppm) | Weight Loss (mg) | Inhibition Efficiency (%) | |
| 0 (Blank) | High | Low (~20-50) | - |
| 10 | Medium | Moderate | 40-60% |
| 50 | Low | High | 70-85% |
| 100 | Very Low | Very High | 85-95% |
| 500 | Plateau | Plateau | >95% |
Validation Criteria
-
Reproducibility: Triplicate weight loss measurements should vary by <5%.
-
Trend Consistency:
must increase as decreases. A decrease in confirms the replacement of water molecules by the organic inhibitor at the interface. -
Isotherm Fit: Data should typically fit the Langmuir Adsorption Isotherm (
): Where is surface coverage ( ) and is concentration.
References
-
ASTM International. (2021).[3] ASTM G31-72(2004) Standard Practice for Laboratory Immersion Corrosion Testing of Metals.[4] West Conshohocken, PA. Link
-
Popova, A., et al. (2011). "Temperature effect on mild steel corrosion in acid media in presence of some azoles." Corrosion Science, 53(5), 1770-1777. (Provides standard methodology for amine-based inhibitor testing). Link
-
TCI Chemicals. (2025).[5] Safety Data Sheet: N,N-Didodecylmethylamine.[1]Link
-
Olasunkanmi, L. O., et al. (2020). "Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium." Heliyon, 6(6). Link
-
Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy.Link
Troubleshooting & Optimization
Troubleshooting emulsions formed with "1-Dodecanamine, N-dodecyl-N-methyl-" derived surfactants
Topic: Troubleshooting emulsions and organized systems formed with
Technical Grounding: The Molecule & Its Behavior[1]
Before troubleshooting, you must understand the unique physicochemical constraints of your surfactant.
-
Chemical Structure:
[1] -
Classification: pH-Responsive Cationic Lipid / Surfactant.[1]
-
Critical Packing Parameter (CPP): High (
to ). Due to the double hydrophobic tail, this molecule prefers to form bilayers (vesicles/liposomes) or lamellar phases rather than simple spherical micelles. -
The "Switch" Mechanism:
Critical Stability Parameters (Visualized)
The stability of your emulsion relies on maintaining the protonated state and managing the curvature of the interface.
Figure 1: The pH-switch mechanism of Methyldidodecylamine. Stability is binary dependent on protonation state.
Troubleshooting Guide: Symptom, Cause, Solution
Issue 1: Immediate Phase Separation (Creaming or Oiling Out)
Symptom: The emulsion breaks immediately after homogenization, or an oily layer forms at the top.
-
Root Cause A: pH Drift.
-
Mechanism:[2][3][4] If the bulk pH rises above 9.0 (due to buffering agents, glass leaching, or adding basic payloads), the amine deprotonates. It loses its surfactant capability and becomes just another oil molecule.[1]
-
Corrective Action: Ensure the aqueous phase is buffered to pH 5.0–7.0 before mixing. Use Acetate or Citrate buffers.[1]
-
-
Root Cause B: Incorrect HLB (Hydrophilic-Lipophilic Balance). [1]
-
Mechanism:[2][3][4] As a double-chain surfactant, it is very hydrophobic.[1] It struggles to stabilize Oil-in-Water (O/W) emulsions alone because it prefers planar interfaces (bilayers).[1]
-
Corrective Action:Co-surfactant Engineering. Add a high-curvature single-chain cationic surfactant (e.g., CTAB) or a non-ionic surfactant (e.g., Tween 80) to lower the packing parameter and curve the interface around the oil droplet.
-
Issue 2: Gelation or High Viscosity (The "Gloop" Effect)
Symptom: The formulation turns into a thick gel or paste instead of a fluid emulsion.
-
Root Cause: Lamellar Phase Formation.
-
Mechanism:[2][3][4] At high concentrations (>5-10%), double-chain surfactants form liquid crystalline phases (lamellar sheets) rather than discrete droplets.[1] This is common in "hair conditioner" type formulations.[1]
-
Corrective Action:
-
Reduce Surfactant Concentration: Drop below 2% w/w.
-
Add Salt (Carefully): Low concentrations of NaCl (10-50 mM) can screen the charge, reducing the effective headgroup size, but too much will cause precipitation.
-
Shear Processing: If vesicles are desired, high-shear homogenization (Microfluidizer) is required to break lamellar sheets into Uni-Lamellar Vesicles (ULVs).[1]
-
-
Issue 3: Flocculation (Clumping without Oil Release)
Symptom: Droplets aggregate into clusters but do not coalesce into a single oil layer.[1]
-
Root Cause: Charge Screening or Bridging.
Experimental Protocols
Protocol A: Determining the "Switch" Point (Potentiometric Titration)
Use this to verify the exact pH limit for your specific formulation.
-
Prepare: 10 mM dispersion of Methyldidodecylamine in water. It will be cloudy/insoluble.
-
Acidify: Add 1M HCl dropwise under stirring until the solution becomes clear (micellar/vesicular state). Measure pH (Target ~4.0).
-
Titrate: Back-titrate with 0.1M NaOH while measuring turbidity (OD600) and pH.
-
Result: Plot OD600 vs. pH. The point where turbidity spikes is your Precipitation pH (critical stability limit).[1]
Protocol B: Stabilizing O/W Emulsions (The Co-Surfactant Method)
Use this if you need a stable emulsion rather than a liposome.
| Component | Role | Concentration (w/w) |
| Oil Phase | Core Payload | 10.0% |
| Methyldidodecylamine | Primary Surfactant (Cationic) | 1.0% |
| Polysorbate 80 (Tween 80) | Co-surfactant (Curvature modifier) | 0.5% - 1.0% |
| Acetic Acid (10%) | pH Adjuster (Proton source) | q.s. to pH 6.0 |
| Water | Continuous Phase | q.s. to 100% |
Step-by-Step:
-
Dissolve Methyldidodecylamine in the Oil Phase (it is oil soluble when deprotonated).[1]
-
Dissolve Tween 80 in the Water Phase.[1]
-
Crucial Step: Add Acid to the Water Phase before emulsification.[1]
-
Slowly add Oil to Water under high shear (Ultra-Turrax, 10,000 rpm).
-
The amine will migrate to the interface and protonate upon contacting the acidic water, locking the emulsion.
Diagnostic Logic Flow
Use this decision tree to diagnose your current failure mode.
Figure 2: Diagnostic decision tree for cationic amine surfactant formulations.
FAQs
Q: Can I use this surfactant for gene delivery (mRNA/DNA)? A: Yes. Methyldidodecylamine is a structural analog to many cationic lipids used in LNPs (Lipid Nanoparticles). However, for efficient encapsulation, it is usually combined with a "helper lipid" (like DOPE or Cholesterol) and a PEG-lipid to control particle size. The protonated amine binds the anionic phosphate backbone of the nucleic acid.
Q: Why does my emulsion smell like fish? A: This indicates free amine (deprotonated) volatilizing.[1] It confirms your pH is too high.[1] Lowering the pH to < 6.0 will protonate the amine, turning it into a non-volatile ammonium salt, which eliminates the odor.
Q: Is this the same as "Amine Oxide"? A: No. Do not confuse Methyldidodecylamine (Tertiary Amine) with Didodecylmethylamine Oxide (Amine Oxide).[1]
-
Tertiary Amine: pH sensitive (Cationic at low pH, Nonionic at high pH).[1]
-
Amine Oxide: Nonionic but strongly polar (pseudo-cationic at very low pH), generally less irritating, and acts as a foam booster.
References
-
Rosen, M. J., & Kunjappu, J. T. (2012).[1] Surfactants and Interfacial Phenomena. John Wiley & Sons.[1] (Standard text on surfactant packing parameters and amine behavior).
-
Israelachvili, J. N. (2011).[1] Intermolecular and Surface Forces. Academic Press.[1] (Source for Critical Packing Parameter theory regarding double-chain lipids).
-
PubChem. (n.d.).[1] N-Methyl-1-dodecanamine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Hu, Y., et al. (2020).[1] Regulating redox and pH-responsive behavior of emulsion by varying alkane carbon number of tertiary amine. Journal of Dispersion Science and Technology. (Describes the pH-switching mechanism of tertiary amine emulsions).
Sources
Catalyst selection and optimization for "1-Dodecanamine, N-dodecyl-N-methyl-" synthesis
Technical Support Center: Catalyst Selection & Optimization for N-Methyldidodecylamine Synthesis
Ticket System Status: [ONLINE] Subject: Optimization of Reductive Methylation for Long-Chain Secondary Amines Assigned Specialist: Dr. A. Vance, Senior Application Scientist Target Molecule: 1-Dodecanamine, N-dodecyl-N-methyl- (CAS: 2915-90-4)
Executive Summary: The Challenge of Sterics and Solubility
Synthesizing N-methyldidodecylamine (a tertiary amine) from didodecylamine (a secondary amine) presents a unique set of challenges compared to standard small-molecule aminations. You are not just fighting chemical kinetics; you are fighting phase transfer.
The starting material, didodecylamine, comprises two hydrophobic C12 chains. This creates significant steric hindrance around the nitrogen center and drastic solubility issues in standard hydrogenation solvents (like pure methanol). If your catalyst is active but your substrate is precipitating on the support, your yield will plummet.
This guide moves beyond textbook "reductive amination" to address the specific engineering required for fatty amine methylation.
Module 1: Catalyst Selection Matrix
For the reductive methylation of secondary fatty amines using Formaldehyde (HCHO) and Hydrogen (
| Feature | 5% Pd/C (Palladium on Carbon) | Raney Nickel (Sponge Ni) | Pt/C (Platinum on Carbon) |
| Activity | High (Best for mild conditions) | Moderate (Requires activation) | High (High selectivity) |
| Operating Temp | 40°C – 80°C | 80°C – 120°C | 50°C – 90°C |
| H2 Pressure | 1 – 5 bar (Low Pressure) | 20 – 50 bar (High Pressure) | 1 – 10 bar |
| Selectivity | Excellent, but risk of debenzylation (if applicable) or C-N cleavage at high T. | Good, but can isomerize double bonds (if unsaturated chains present). | Excellent, less prone to hydrogenolysis than Pd. |
| Solvent Compatibility | High (MeOH, IPA, Toluene mix) | High (Avoid halogenated solvents) | High |
| Primary Risk | Pore clogging by fatty amine chains. | Pyrophoric handling ; difficult filtration of fines. | High Cost. |
| Recommendation | Preferred for Lab/Pilot Scale. Easiest to handle, highest turnover at low pressure. | Preferred for Bulk Mfg. Lower catalyst cost, robust against poisons. | Specialist Use. Use if Pd causes side-reactions. |
Expert Insight: For N-methyldidodecylamine, 5% Pd/C (50% water wet) is the gold standard for research and pharmaceutical intermediates. It allows the reaction to proceed at temperatures low enough (50-60°C) to prevent the degradation of the long alkyl chains.
Module 2: The Reaction Pathway (Visualization)
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via the formation of a "hemiaminal" intermediate, dehydration to an iminium ion, and surface hydrogenation.
Caption: The reductive methylation pathway. The rate-limiting step is often the hydrogenation of the iminium ion on the catalyst surface.
Module 3: Critical Process Parameters (FAQs)
Q1: My conversion is stuck at 80%. Adding more catalyst doesn't help.[1] Why?
Diagnosis: This is likely a Solubility/Mass Transfer issue, not a catalytic activity issue.
-
The Physics: Didodecylamine is highly hydrophobic. If you are using pure Methanol (a standard solvent for this reaction), the starting material may be oiling out or coating the catalyst pores, preventing
access. -
The Fix: Switch to a co-solvent system .
-
Use Isopropanol (IPA) instead of Methanol.
-
Or use a mixture of Methanol (70%) / THF or Toluene (30%) .
-
Why? This keeps the fatty amine fully dissolved, allowing it to interact with the Pd surface rather than clogging it.
-
Q2: I see a "dimer" impurity or heavier peaks in the LC-MS.
Diagnosis: You are likely seeing Transalkylation products.
-
The Chemistry: If the reaction runs too hot or
pressure is too low, the secondary amine can react with the product tertiary amine or exchange alkyl groups. -
The Fix:
-
Increase H2 Pressure: Ensure the surface is saturated with hydrogen to favor the reduction of the iminium ion over side reactions.
-
Dose Formaldehyde Slowly: Do not dump all the formaldehyde in at once. A slow feed prevents the buildup of reactive intermediates that lead to coupling.
-
Q3: How do I handle the catalyst safely?
Safety Protocol:
-
Pd/C: Always use "50% water wet" variants. Dry Pd/C is a fire hazard in the presence of solvent vapors.
-
Raney Ni: Must be kept under water/solvent at all times. If it dries out, it will ignite.
-
Filtration: For fatty amines, the product can be viscous. Filter the catalyst while the solution is warm (50°C) . If it cools, the product may solidify inside the filter cake, trapping your yield and making catalyst recovery impossible.
Module 4: Troubleshooting Decision Tree
Use this flow to diagnose specific experimental failures.
Caption: Diagnostic workflow for optimizing N-methyldidodecylamine synthesis.
Module 5: Standard Operating Procedure (SOP) Recommendation
Protocol: Pd/C Catalyzed Reductive Methylation
-
Charge: To a pressure reactor, add Didodecylamine (1.0 eq), 5% Pd/C (5 wt% loading, 50% wet), and solvent (IPA/THF 4:1 v/v).
-
Purge: Inert the vessel with Nitrogen (
) x3, then Hydrogen ( ) x3. -
Heat: Warm mixture to 50°C. Ensure amine is fully dissolved (visual check if possible).
-
Addition: Add Formaldehyde (37% aq. solution, 1.2 eq) via syringe pump over 30 minutes while maintaining
pressure (3–5 bar).-
Note: Adding HCHO slowly prevents exotherms and side reactions.
-
-
Reaction: Stir at 60°C / 5 bar
for 4–6 hours. -
Workup: Filter catalyst over Celite while warm . Wash cake with warm THF. Concentrate filtrate.
References
-
Gomez, S., et al. (2002). "Selectivity in the reductive amination of aldehydes and ketones." Advanced Synthesis & Catalysis. Link
-
Rylander, P. N. (1967).[1] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Standard reference for Pd/Pt selectivity).
-
Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions.[2][3][4][5][6][7][8][9] (Comparison of catalytic vs. hydride methods). Link
-
ChemicalBook. (n.d.). "N-Methyldidodecylamine Product Properties." (Verification of CAS 2915-90-4). Link
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. kanto.co.jp [kanto.co.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. html.rhhz.net [html.rhhz.net]
- 9. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Characterization challenges of "1-Dodecanamine, N-dodecyl-N-methyl-" and its derivatives
Topic: Role: Senior Application Scientist, Technical Support Center
Technical Support Center: Methyldidodecylamine & LNP Lipid Characterization
Welcome to the Advanced Materials Characterization Support Hub. You are likely working with N-dodecyl-N-methyl-1-dodecanamine (CAS: 7311-30-0), a critical tertiary amine often used as a precursor for quaternary ammonium surfactants or as an ionizable lipid component in Lipid Nanoparticles (LNPs) for mRNA delivery.
Below are the resolution guides for the three most common "Tickets" submitted by researchers working with this molecule.
Ticket #402: "The Invisible Analyte" – HPLC Detection Failure
User Query: "I am trying to assess the purity of my N-methyldidodecylamine starting material using standard RP-HPLC with a UV detector at 210 nm and 254 nm. I see a flat baseline or erratic noise, even at high concentrations (1 mg/mL). Is my column failed?"
Expert Resolution:
Your column is likely fine. The issue is the physics of detection.
N-methyldidodecylamine lacks a conjugated
Protocol A: The "Gold Standard" (CAD/ELSD) For aliphatic amines, you must use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . These are "universal" detectors that rely on the mass of the non-volatile analyte rather than its optical properties.
-
Column: C18 (End-capped is critical to prevent tailing). Example: Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Formate for MS compatibility).
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
Gradient: 50% B to 100% B over 10 minutes (Lipophilic tails require high organic strength to elute).
-
Detector Settings (CAD):
-
Evaporation Temp: 35°C (Low temp prevents evaporation of semi-volatile amines).
-
Power Function: 1.0 (for linear calibration).
-
Protocol B: Indirect UV Detection (If CAD is unavailable) If you are forced to use UV, you must use Indirect Photometric Detection or derivatization, though these are less robust.
-
Derivatization:[1] React with FMOC-Cl or Dansyl Chloride . These reagents bind to secondary amine impurities but cannot react with your target tertiary amine (N-methyldidodecylamine) directly unless it degrades. Therefore, this is only useful for detecting impurities, not the main peak.
Visual Guide: Detector Selection Logic
Figure 1: Decision tree for selecting the appropriate detector for non-chromophoric aliphatic amines.
Ticket #405: "Ghost Peaks & Integration Errors" – NMR Interpretation
User Query: "My proton NMR (CDCl3) shows the expected triplet for the terminal methyls, but the integration for the N-methyl singlet is off (showing < 3H), and I see a small 'ghost' singlet downfield around 3.0 ppm. Is this a solvent impurity?"
Expert Resolution: This is a classic signature of N-Oxidation . Tertiary amines like N-methyldidodecylamine are susceptible to oxidation by atmospheric oxygen or peroxides in aged solvents, forming N-methyldidodecylamine N-oxide .
Diagnostic Chemical Shifts (1H NMR in CDCl3): You must distinguish between the Free Amine (Target), the Salt (Protonated), and the N-Oxide (Impurity).
| Moiety | Free Amine ( | Ammonium Salt ( | N-Oxide Impurity ( |
| N-CH3 (Singlet) | 2.18 - 2.22 | 2.70 - 2.80 | 3.05 - 3.15 |
| N-CH2- (Triplet) | 2.30 - 2.35 | 2.90 - 3.00 | 3.20 - 3.30 |
| Terminal -CH3 | 0.88 | 0.88 | 0.88 |
Troubleshooting Steps:
-
Check the "Ghost" Peak: If you see a singlet at ~3.1 ppm and a triplet at ~3.25 ppm, your sample is oxidized.
-
Check the Salt: If your N-methyl peak is at ~2.7 ppm, your amine has scavenged acid (possibly HCl from chloroform). Shake your NMR sample with a small amount of basic D2O (NaOD) to shift it back to the free base form.
-
Quantify Oxidation: Use the integration of the N-oxide methyl (3.1 ppm) vs. the amine methyl (2.2 ppm) to calculate molar % purity.
Ticket #409: "Formulation Failure" – pKa Determination for LNPs
User Query: "We are formulating this lipid into LNPs for mRNA delivery. We calculated the theoretical pKa as ~9.5, but our transfection efficiency is zero. How do we measure the relevant pKa?"
Expert Resolution: You are confusing Intrinsic pKa with Apparent pKa . While the free tertiary amine has an intrinsic pKa of ~9.0–9.5 in bulk solution, this is irrelevant for LNP performance. In the structured environment of a nanoparticle, the Apparent pKa shifts significantly (often to 6.0–7.0).[2] This shift is required for the lipid to be neutral in the blood (pH 7.4) but positively charged in the endosome (pH 5.5) to release the mRNA payload.
The Protocol: TNS Fluorescence Assay Do not use potentiometric titration. You must use the TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay.
Step-by-Step Methodology:
-
Prepare Buffer Series: Create a series of buffers (10 mM HEPES/MES/Ammonium Acetate) ranging from pH 2.5 to 9.0 in 0.5 pH increments.
-
Prepare TNS Solution: Dissolve TNS in DMSO to 100 µM.
-
Incubate:
-
Mix 100 µL of Buffer + 2 µL of TNS stock + 2-5 µL of your LNP formulation (containing the N-methyldidodecylamine).
-
Note: TNS is non-fluorescent in water but glows intensely when bound to a positively charged hydrophobic interface.
-
-
Measure: Read Fluorescence (Ex: 321 nm, Em: 445 nm).
-
Plot & Fit: Plot Fluorescence vs. pH. The curve will be sigmoidal. The pKa is the pH at the inflection point (50% maximum fluorescence).
Visual Guide: TNS Assay Workflow
Figure 2: Workflow for determining the apparent pKa of ionizable lipids using TNS fluorescence.
References
-
Hollamby, M. J., et al. (2018).[3] "The impact of N,N-dimethyldodecylamine N-oxide (DDAO) concentration on the crystallisation of sodium dodecyl sulfate." Journal of Colloid and Interface Science.
-
Maeda, H. (2003).[3] "A thermodynamic analysis of the hydrogen ion titration of micelles." Journal of Colloid and Interface Science.
-
Patel, S., et al. (2021). "Naturally Occurring Cholesterol Analogues in Lipid Nanoparticles Induce Polymorphic Shape and Enhance Intracellular Delivery of mRNA." Nature Communications. (Reference for TNS Assay methodology in LNPs).
-
Thermo Fisher Scientific. (2023). "Charged Aerosol Detection for Non-Volatile and Semi-Volatile Compounds." Application Note.
-
Cayman Chemical. (2023). "LipidLaunch™ LNP Apparent pKa Assay Kit (TNS Method)." Product Insert & Protocol.
Sources
Handling and storage best practices to prevent degradation of "1-Dodecanamine, N-dodecyl-N-methyl-"
Technical Support Center: 1-Dodecanamine, N-dodecyl-N-methyl- (CAS 2915-90-4) Senior Application Scientist Desk | Last Updated: January 29, 2026
Module 1: Chemical Identity & Vulnerability Profile
User Advisory: This guide specifically addresses Methyldidodecylamine (Tertiary amine, two C12 chains). Do not confuse this with Dimethyldodecylamine (one C12 chain), as the hydrophobicity and melting points differ significantly.
| Property | Specification | Critical Note |
| Chemical Name | N-Methyldidodecylamine | Also known as Di-n-dodecylmethylamine. |
| CAS Number | 2915-90-4 | Verify this CAS on all Certificates of Analysis (CoA). |
| Molecular Formula | High lipophilicity due to two dodecyl tails. | |
| Physical State | Liquid/Low-Melting Solid | MP is approx. 15–25°C. Often supercools. |
| Primary Risk | Oxidative Degradation | Reacts with atmospheric |
| Secondary Risk | Carbonate Formation | Absorbs atmospheric |
Module 2: The Degradation Mechanism
To prevent degradation, you must understand the "Invisible Reaction" occurring in your storage vessels. Unlike primary amines, tertiary amines like Methyldidodecylamine do not readily form stable carbamates with dry
The Oxidation Pathway (Yellowing)
The "fishy" odor or yellow discoloration indicates the formation of Amine N-Oxides .[1] This reaction is autocatalytic in the presence of light and trace metals.
Figure 1: The oxidative degradation pathway. Note that N-oxide accumulation accelerates further degradation (autocatalysis).
Module 3: Storage & Handling Protocol
The "Zero-Headspace" Rule: Tertiary amines degrade at the liquid-gas interface. Minimizing this interface is the single most effective preservation strategy.
Step-by-Step Handling Workflow
-
Receipt & Inspection:
-
Check seal integrity immediately.
-
Visual QC: If the liquid is yellow, N-oxide formation (>100 ppm) has likely occurred.
-
-
Inert Gas Blanketing (Mandatory):
-
Never store under air. Use dry Nitrogen (
) or Argon (Ar). -
Technique: Insert a gas pipette deep into the vessel (above the liquid surface) and purge for 30 seconds before capping. Argon is superior as it is heavier than air and forms a "blanket" on the liquid surface.
-
-
Material Compatibility:
-
Safe: Stainless Steel (304/316), Borosilicate Glass, HDPE, Teflon (PTFE).
-
FORBIDDEN: Copper, Brass, Zinc (Galvanized). Amines form complexes with copper, extracting the metal into your sample (turning it blue/green) and catalyzing rapid oxidation.
-
-
Temperature Control:
-
Store at +2°C to +8°C .
-
Note: The substance may solidify. This is physical freezing, not degradation. Gently warm to 25°C to liquefy before use.
-
Module 4: Troubleshooting & FAQ
Q1: My sample has turned from colorless to pale yellow. Is it ruined?
-
Diagnosis: This is early-stage oxidation (N-oxide formation).
-
Impact: For crude synthesis, it may be usable. For sensitive drug delivery formulations (e.g., LNP synthesis), it is unsuitable as N-oxides alter the pKa and lipid packing.
-
Remediation: You can remove N-oxides (which are highly polar) by passing the neat liquid (or a hexane solution) through a short plug of Basic Alumina or Silica Gel . The non-polar amine elutes; the polar N-oxide sticks.
Q2: The liquid has white solids suspended in it, even at room temperature.
-
Diagnosis: Likely Ammonium Carbonate/Bicarbonate salts .
-
Cause: The container was opened in humid air. Moisture +
+ Amine Salt. -
Remediation: Filter the liquid through a 0.2
m PTFE syringe filter under nitrogen pressure. The salts are insoluble in the organic amine phase.
Q3: Can I autoclave this material?
-
Answer: NO.
-
Reason: High heat + moisture will accelerate hydrolysis and oxidation. Sterilize via 0.2
m filtration (compatible with Nylon or PTFE membranes).
Q4: I need to aliquot this for a 6-month study. How?
-
Protocol:
-
Warm original container to 30°C to ensure homogeneity.
-
Purge a glove box or glove bag with Nitrogen.
-
Dispense into amber glass vials with Teflon-lined caps.
-
Wrap caps with Parafilm.
-
Store at 4°C.
-
Module 5: Quality Control (Validation)
Do not rely on "visual clear" alone. Use these methods to validate purity before critical experiments.
| Method | Target | Acceptance Criteria |
| 1H-NMR (CDCl3) | N-Methyl Signal | Shift of N-CH3 from ~2.2 ppm (Amine) to ~3.0+ ppm indicates N-Oxide . |
| Titration | Amine Value | Titrate with HClO4 in Acetic Acid. Low values indicate non-basic impurities. |
| Karl Fischer | Water Content | < 0.5% w/w.[2] Water promotes salt formation. |
Workflow Logic Diagram
Figure 2: Logical decision tree for incoming material assessment.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 76543, N-Methyldidodecylamine. Retrieved from [Link]
-
Cope, A. C., & Lee, H. H. (1957). Amine Oxides.[1][3][4] I. Preparation and Properties. Journal of the American Chemical Society. (Foundational text on Amine N-Oxide degradation pathways).
-
Air Products. (2023). Best Practices in Nitrogen Blanketing for Chemical Storage. Retrieved from [Link]
Sources
Enhancing the corrosion inhibition efficiency of "1-Dodecanamine, N-dodecyl-N-methyl-"
Subject: 1-Dodecanamine, N-dodecyl-N-methyl- (Methyldidodecylamine)[1]
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Chemical Profile: Tertiary Amine | Double Hydrophobic Tail (
Overview
Welcome to the technical support hub for Methyldidodecylamine . Unlike standard single-chain amines (e.g., Dodecylamine), this molecule possesses two dodecyl tails , creating a significantly denser hydrophobic barrier on metal surfaces.[1] However, this unique structure introduces critical challenges in solubility and critical micelle concentration (CMC) management.[1]
Below are the three most common "Support Tickets" we receive regarding this compound, accompanied by validated troubleshooting protocols.
Ticket #001: "The inhibitor precipitates in 1M HCl/H₂SO₄."
User Report:
"I am trying to prepare a 500 ppm stock solution in 1M HCl. The solution turns milky immediately, and phase separation occurs within minutes. I cannot get a stable baseline for weight loss measurements."
Root Cause Analysis:
This is a hydrophobicity mismatch .[1]
While the nitrogen center can be protonated (
Troubleshooting Protocol: The Co-Solvent Solubilization Method To ensure molecular adsorption (which is required for inhibition), you must use an intermediate solvent to disperse the amine before acid contact.
Step-by-Step Procedure:
-
Weighing: Weigh the target amount of Methyldidodecylamine.
-
Primary Solvation: Dissolve the amine in Ethanol (EtOH) or Isopropanol (IPA) .
-
Ratio: Use 5% to 10% of the final total volume.
-
Action: Sonicate for 5 minutes until clear.
-
-
Acidification: Slowly add the concentrated acid (e.g., 37% HCl) to the alcoholic amine solution before adding the bulk water. This ensures protonation happens in a solvent-rich environment.[1]
-
Dilution: Add the remaining water to reach the target volume.
Visualization: Solubilization Workflow
Figure 1: Correct solubilization sequence to prevent precipitation of double-chain amines.
Ticket #002: "Inhibition efficiency plateaus at 85% regardless of concentration."[1]
User Report:
"I increased the concentration from 100 ppm to 1000 ppm. The efficiency capped at ~85% and actually dropped slightly at higher concentrations. I need >95% efficiency."
Root Cause Analysis:
-
Steric Hindrance: The two bulky
chains create steric hindrance. Once the surface is saturated, the bulky tails prevent further packing, leaving microscopic "gaps" where corrosive ions ( , ) can penetrate.[1] -
CMC Violation: At high concentrations (likely >500 ppm for a double-chain amine), the molecule forms micelles in the bulk solution rather than adsorbing on the metal. This decreases the free monomer activity.
Solution: The Synergistic Halide Bridge You cannot force more amine onto the surface. You must change the surface charge of the metal to attract the cationic amine more strongly. This is achieved by adding Iodide ions (KI) .[1][2]
Mechanism:
-
Chemisorption:
ions specifically adsorb onto the metal surface.[1] -
Charge Reversal: The surface becomes negatively charged.
-
Electrostatic Bridge: The cationic amine (
) is electrostatically pulled onto the iodide layer, forming a tighter, more ordered film.
Experimental Data: Synergistic Effect
| Inhibitor Formulation | Concentration | Efficiency (Mild Steel in 1M HCl) | Mechanism |
| Amine Only | 500 ppm | 82 - 85% | Physical Adsorption (Weak) |
| Amine + KI | 500 ppm + 5 mM | 96 - 99% | Cooperative Adsorption (Strong) |
| Amine + KBr | 500 ppm + 5 mM | 90 - 92% | Moderate Synergism |
Visualization: Synergistic Mechanism [1][3][4]
[1]
Ticket #003: "EIS Nyquist plots are noisy and difficult to fit."[1]
User Report:
"My Electrochemical Impedance Spectroscopy (EIS) data at low frequencies is scattering. The Nyquist loop is depressed. Which equivalent circuit should I use?"
Root Cause Analysis:
-
Non-Stationary State: Double-chain amines take longer to reach equilibrium adsorption than single-chain amines due to slower diffusion.[1] If you start EIS too soon, the Open Circuit Potential (OCP) drifts, causing low-frequency noise.[1]
-
Surface Heterogeneity: The "depressed" semicircle indicates surface roughness or non-uniform adsorption, requiring a Constant Phase Element (CPE) instead of a pure capacitor.
Troubleshooting Protocol:
-
Stabilization Time: Allow the electrode to immerse for at least 60 minutes (monitor OCP until drift is <5 mV/10 min) before running EIS.
-
Circuit Model: Do not use a standard Randles circuit. Use the Modified Randles with CPE .
Recommended Equivalent Circuit (CDC Code): R_s + Q_dl / (R_ct + W) (if diffusion is present) or R_s + Q_dl / R_ct
- : Solution Resistance (High if using low acid conc).[1]
-
: Constant Phase Element (Double Layer).[1] Note: If
, the film is very porous. - : Charge Transfer Resistance (Directly proportional to inhibition efficiency).[1]
Validation Check:
Calculate the Double Layer Capacitance (
-
Success Criteria:
should decrease as inhibitor concentration increases.[1] This confirms the water molecules (high dielectric constant) are being replaced by the amine (low dielectric constant).
References
-
Umoren, S. A., et al. (2015).[1][2] "Enhanced corrosion inhibition effect of polypropylene glycol in the presence of iodide ions at mild steel/sulphuric acid interface."[2] Journal of Environmental Chemical Engineering.
-
Obot, I. B., et al. (2015).[1][3] "Density functional theory (DFT) as a powerful tool for designing new organic corrosion inhibitors."[1] Corrosion Science.
-
Fuchs-Godec, R. (2006).[1][3][5] "The adsorption, CMC determination and corrosion inhibition of some N-alkyl quaternary ammonium salts on carbon steel." Colloids and Surfaces A.
-
Gamry Instruments. (2024).[1] "Basics of Electrochemical Impedance Spectroscopy." Application Notes.
Sources
- 1. echemi.com [echemi.com]
- 2. Synergistic effect of KI on the corrosion inhibition of a poly(diallylammonium chloride)-based cyclocopolymer containing bis-cationic motifs for mild steel corrosion in 20% formic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corrosion inhibition [ouci.dntb.gov.ua]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Synthesis Guide: Steric & Kinetic Profiles of Methyldidodecylamine vs. Alkyldimethylamines
Executive Summary: The Structural Pivot
In surfactant synthesis, the choice of the tertiary amine precursor is the single most deterministic factor for the final self-assembly morphology. This guide compares N-dodecyl-N-methyl-1-dodecanamine (referred to herein as Methyldidodecylamine or M-DDA ) against the industry-standard Dimethyldodecylamine (DMDA) .
While DMDA is the workhorse for high-foaming, micellar cleaning agents (e.g., BAC, DTAB), M-DDA is the critical precursor for double-tailed quaternary ammonium compounds (e.g., DDAB). The shift from one hydrophobic tail (DMDA) to two (M-DDA) fundamentally alters the synthesis kinetics due to steric hindrance and shifts the thermodynamic packing parameter (
Target Audience Recommendation: Use M-DDA when your application requires liposomal drug delivery, gene transfection vectors, or fabric softening. Use DMDA for detergency, lysis buffers, and antimicrobial surface coatings.
Synthetic Kinetics: The Menschutkin Reaction
The conversion of these tertiary amines into quaternary ammonium surfactants occurs via the Menschutkin reaction (
Steric Hindrance & Reaction Rates
The nitrogen atom in DMDA is accessible, flanked by two small methyl groups. In contrast, M-DDA is flanked by two bulky dodecyl chains. This "butterfly" steric effect shields the nitrogen lone pair, significantly retarding the attack on the alkyl halide electrophile.
-
DMDA (C12-Me2-N): Fast kinetics. Exothermic. Risk of thermal runaway if not controlled.
-
M-DDA (C12-C12-Me-N): Slow kinetics. Requires higher activation energy (heat) and longer reaction times.
Solvent Selection Logic
For M-DDA, solvent choice is critical to overcome the steric barrier.
-
Preferred: Polar Aprotic (Acetonitrile). It stabilizes the transition state (charged intermediate) without solvating the amine nucleophile, maximizing the reaction rate (
). -
Avoid: Non-polar solvents (Hexane) fail to stabilize the transition state; Protic solvents (Ethanol) solvate the nucleophile via hydrogen bonding, further reducing reactivity.
Reaction Pathway Visualization
The following diagram illustrates the steric energy barrier difference between the two precursors.
Caption: Comparative reaction pathway showing the kinetic penalty (dashed line) imposed by the steric bulk of Methyldidodecylamine.
Physicochemical Performance: The Packing Parameter
The utility of M-DDA lies in the geometry of the final surfactant. We quantify this using the Critical Packing Parameter (
| Feature | DMDA Derivative (e.g., DTAB) | M-DDA Derivative (e.g., DDAB) |
| Tail Volume ( | Low (Single Chain) | High (Double Chain) |
| Packing ( | ||
| Structure | Spherical Micelles | Bilayers / Vesicles (Liposomes) |
| CMC | High (~15 mM) | Very Low / Negligible (Phase Transition) |
| Key Application | Cell Lysis, Detergency | Gene Delivery, Fabric Softening |
Morphological Diagram
This diagram visualizes why M-DDA is essential for vesicle formation (drug delivery) while DMDA fails in that application.
Caption: Geometric translation of amine structure into supramolecular surfactant architecture.
Validated Experimental Protocol
This protocol describes the synthesis of Didodecyldimethylammonium Bromide (DDAB) using Methyldidodecylamine and Methyl Bromide (or Methyl Iodide for faster kinetics).
Safety Note: Alkyl halides are potent alkylating agents and potential carcinogens. Work in a fume hood.
Materials
-
Precursor: N-dodecyl-N-methyl-1-dodecanamine (M-DDA), >98% purity.
-
Reagent: Methyl Bromide (gas/solution) or Methyl Iodide (liquid). Note: MeI is faster but Iodide counterions can cause oxidative instability; MeBr is preferred for biological stability.
-
Solvent: Acetonitrile (Dry, HPLC Grade).
-
Purification: Ethyl Acetate (for recrystallization).
Step-by-Step Methodology
-
Setup: Equip a 3-neck round bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer. Flame-dry the apparatus under nitrogen flow to remove moisture (water competes as a nucleophile).
-
Solvation: Dissolve 10.0 g (approx. 27 mmol) of M-DDA in 50 mL of dry Acetonitrile.
-
Why Acetonitrile? High dielectric constant (
) stabilizes the transition state.
-
-
Addition:
-
If using MeI: Add 1.5 equivalents (41 mmol) dropwise at room temperature.
-
If using MeBr: Bubble excess gas through the solution or add as a solution in tert-butyl methyl ether.
-
-
Reaction (The Kinetic Adjustment):
-
Heat to reflux (80-82°C) .
-
Time: Maintain reflux for 24–48 hours .
-
Comparison: A DMDA reaction would complete in 4–6 hours. Do not terminate the M-DDA reaction early, or yield will be poor due to steric drag.
-
-
Monitoring: Monitor via TLC (Silica gel; Mobile phase: CHCl3/MeOH/NH4OH). Look
Performance of quaternary ammonium salts from "1-Dodecanamine, N-dodecyl-N-methyl-" vs. commercial surfactants
Executive Summary: The Double-Chain Advantage
The quaternary ammonium salt derived from 1-Dodecanamine, N-dodecyl-N-methyl- (N-methyldidodecylamine) is Didodecyl Dimethyl Ammonium Bromide (or Chloride) , commonly abbreviated as DDAB or DDAC .
Unlike single-chain commercial benchmarks like CTAB (Cetyltrimethylammonium bromide) or BAC (Benzalkonium chloride), DDAB possesses a double-chain hydrophobic tail. This structural divergence fundamentally alters its performance profile: it shifts the self-assembly preference from spherical micelles to bilayer vesicles (liposomes) , lowers the Critical Micelle Concentration (CMC) by two orders of magnitude, and enables high-efficiency gene transfection.
This guide objectively compares DDAB against industry standards (CTAB, DOTAP, BAC) across physicochemical stability, antimicrobial potency, and drug delivery efficiency.
Chemical Identity & Synthesis Pathway[1][2]
The precursor specified, 1-Dodecanamine, N-dodecyl-N-methyl- (CAS: 2915-90-4), is a tertiary amine. To function as a surfactant, it must be quaternized.[1]
-
Precursor: N-Methyldidodecylamine (
) -
Reagent: Methyl Bromide (
) or Methyl Iodide ( ) -
Product: Didodecyl Dimethyl Ammonium Bromide (DDAB)[2][3][4][5]
Visualization: Synthesis & Quaternization Workflow
Figure 1: Synthesis pathway converting the tertiary amine precursor into the active quaternary surfactant (DDAB).
Physicochemical Performance Comparison
The most critical differentiator for DDAB is its Packing Parameter (
-
Single-chain (CTAB):
Spherical Micelles. -
Double-chain (DDAB):
Vesicles / Bilayers .
Table 1: Stability & Assembly Metrics
| Property | DDAB (Target) | DTAB (Single Chain C12) | CTAB (Single Chain C16) | DOTAP (Commercial Lipid) |
| Molecular Structure | Double C12 Chain | Single C12 Chain | Single C16 Chain | Double C18 (Unsat) |
| CMC (mM) | 0.08 mM [1] | ~14.0 - 15.0 mM | ~0.9 - 1.0 mM | N/A (Liposome) |
| Self-Assembly | Vesicles/Liposomes | Spherical Micelles | Spherical Micelles | Liposomes |
| Surface Tension | Low (~25 mN/m) | Moderate (~39 mN/m) | Moderate (~32 mN/m) | Low |
| Stability | High (Low CMC = stable aggregates) | Low (Disassembles easily) | Moderate | High |
Key Insight: DDAB exhibits a CMC nearly 200x lower than its single-chain analog (DTAB). This implies that DDAB aggregates remain stable at extremely high dilutions, a critical requirement for drug delivery vehicles circulating in the bloodstream.
Biological Performance: Antimicrobial vs. Transfection
DDAB is a "Janus" molecule: highly effective as a transfection agent but exhibiting significant cytotoxicity compared to mild commercial disinfectants.
Antimicrobial Efficacy & Toxicity
While Benzalkonium Chloride (BAC) is the standard for disinfection, DDAB shows higher potency but also higher genotoxicity.
-
Antimicrobial Mechanism: Membrane disruption via electrostatic interaction and hydrophobic insertion.
-
Genotoxicity: DDAB induces DNA damage in mammalian cells at concentrations as low as 0.3 mg/L , whereas BAC requires 1.0 mg/L to show similar effects [2].[4][5]
Gene Transfection (The Primary Use Case)
DDAB is widely used as a cost-effective alternative to DOTAP for transfecting DNA/RNA into cells. It is often co-formulated with a neutral "helper lipid" like DOPE (Dioleoylphosphatidylethanolamine) to facilitate endosomal escape.
Performance Data (DDAB vs. DOTAP):
-
Transfection Efficiency: DDAB-coated gold nanoparticles enhanced transfection of commercial liposomes by >2-fold [3].[3][6]
-
Gene Knockdown: DDAB/DOPE liposomes achieved >80% knockdown of luciferase in breast cancer cells, statistically equivalent to DOTAP formulations [4].
Visualization: Cationic Lipid Transfection Mechanism[4][7]
Figure 2: Mechanism of action for DDAB-mediated gene delivery. The helper lipid (DOPE) is crucial for the 'Escape' step.
Experimental Protocols
Protocol A: Synthesis of DDAB Liposomes (Thin-Film Hydration)
Purpose: Create stable cationic vesicles for drug/gene loading.
-
Stock Preparation: Dissolve DDAB (10 mg) and DOPE (10 mg) in Chloroform (2 mL) in a round-bottom flask. Molar ratio 1:1 is standard.
-
Film Formation: Evaporate solvent using a rotary evaporator at 40°C under vacuum until a thin, dry lipid film forms on the flask wall.
-
Desiccation: Keep the flask under high vacuum overnight to remove trace solvent.
-
Hydration: Add 2 mL of sterile PBS (pH 7.4) or DEPC-treated water.
-
Agitation: Vortex vigorously for 2 minutes at room temperature. The film should peel off and form a cloudy suspension (multilamellar vesicles).
-
Sizing (Extrusion): Pass the suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder to obtain uniform unilamellar vesicles.
-
QC: Measure Size and Zeta Potential via Dynamic Light Scattering (DLS). Target: Size ~100-150 nm, Zeta > +30 mV.
Protocol B: Transfection Efficiency Assay
Purpose: Compare DDAB efficacy against a commercial reagent (e.g., Lipofectamine or DOTAP).[3][7]
-
Seeding: Seed HEK293 cells in a 24-well plate (50,000 cells/well) 24 hours prior.
-
Complexation:
-
Tube A: Dilute 1 µg plasmid DNA (e.g., GFP reporter) in 50 µL serum-free medium.
-
Tube B: Dilute calculated amount of DDAB Liposomes (N/P ratio 4:1) in 50 µL serum-free medium.
-
Mix A and B gently. Incubate for 20 mins at Room Temp.
-
-
Treatment: Add the 100 µL complex dropwise to cells.
-
Incubation: Incubate for 4 hours at 37°C, then replace with fresh complete medium.
-
Analysis: After 48 hours, analyze GFP expression via Flow Cytometry or Fluorescence Microscopy.
References
-
University of Cambridge. (2019). Self-assembly and adsorption of cetyltrimethylammonium bromide and didodecyldimethylammonium bromide surfactants at the mica–water interface.[8] Soft Matter.[8]
-
Medical University of Vienna. (2007). Benzalkonium chloride (BAC) and dimethyldioctadecyl-ammonium bromide (DDAB) cause genotoxic effects in mammalian and plant cells.[5] Mutagenesis.
-
ResearchGate. (2025).[9] The enhancement of transfection efficiency of cationic liposomes by didodecyldimethylammonium bromide coated gold nanoparticles.[3][6]
-
Spandidos Publications. (2022). Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells.
-
BenchChem. (2025).[10] Comparative Analysis of the Critical Micelle Concentration of DTAB and Other Cationic Surfactants.
Sources
- 1. CN1078584C - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzalkonium chloride (BAC) and dimethyldioctadecyl-ammonium bromide (DDAB), two common quaternary ammonium compounds, cause genotoxic effects in mammalian and plant cells at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Self-assembly and adsorption of cetyltrimethylammonium bromide and didodecyldimethylammonium bromide surfactants at the mica–water interface - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Validating the Purity of Synthesized N-Dodecyl-N-methyl-1-dodecanamine via Differential Potentiometric Titration
Executive Summary & Application Context
1-Dodecanamine, N-dodecyl-N-methyl- (CAS: 2915-90-4), often referred to as Methyldidodecylamine (MDEA) , is a critical tertiary amine intermediate. Its purity is paramount in two high-value sectors:
-
Drug Delivery: It serves as a precursor for cationic lipids used in Lipid Nanoparticles (LNPs) for mRNA delivery. Residual primary/secondary amines can covalently react with mRNA or trigger unwanted immune responses.
-
Surfactant Synthesis: It is quaternized to form bactericidal ammonium salts. Impurities lead to chain-termination and lower yield.
This guide details a self-validating differential titration protocol to quantify the purity of MDEA. Unlike simple acid-base titrations which cannot distinguish between amine classes, this method utilizes acetylation kinetics to isolate the tertiary amine content from primary (
The Analytical Logic: Why Differential Titration?
Synthesizing tertiary amines often involves alkylation steps that leave unreacted starting materials.
-
The Problem: A standard acid-base titration in water or methanol measures Total Amine Value (TotAV). It treats
, , and amines identically. A sample could be 100% pure MDEA or a 50/50 mix of impurities, and a standard titration would yield similar "alkalinity." -
The Solution (Acetylation): We exploit the nucleophilicity of the nitrogen.
-
and
amines react with Acetic Anhydride to form amides . These amides are neutral (non-basic) in acetic acid solvent. - amines (MDEA) lack the N-H proton required for acetylation. They remain basic.
-
Titration after acetylation measures ONLY the tertiary amine.
-
and
Diagram 1: The Chemical Differentiation Logic
Caption: Acetic anhydride neutralizes impurities by converting them to amides, leaving only the tertiary amine available for quantification by perchloric acid.
Experimental Protocol
Safety Warning: Perchloric acid in organic solvents is potentially explosive. Work in a fume hood. Never let the solution boil dry. Wear butyl rubber gloves.
Reagents & Equipment[1][2][3][4]
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. (Standardize against Potassium Hydrogen Phthalate). -
Solvent B (for TAV): Acetic Anhydride / Glacial Acetic Acid (1:1 mix).
-
Equipment: Potentiometric Titrator (e.g., Metrohm/Mettler) with a glass pH electrode and reference electrode (filled with LiCl in Ethanol, not aqueous KCl).
Procedure A: Total Amine Value (TotAV)
This step measures the sum of all basic nitrogen (
-
Weigh 1.5 - 2.0 g of the synthesized MDEA sample (precision 0.1 mg) into a 150 mL beaker.
-
Add 50 mL of Glacial Acetic Acid. Stir until dissolved.
-
Titrate with 0.1 N
potentiometrically to the inflection point. -
Record volume
(mL).
Procedure B: Tertiary Amine Value (TAV)
This step removes impurities and measures only MDEA.
-
Weigh 1.5 - 2.0 g of the sample into a 250 mL Erlenmeyer flask.
-
Add 10 mL of Glacial Acetic Acid and mix.
-
Add 10 mL of Acetic Anhydride .
-
Critical Step: Attach a reflux condenser and boil gently for 15 minutes . (Alternatively, let stand at room temperature for 60 minutes if heat is contraindicated, but boiling ensures complete conversion of hindered secondary amines).
-
Cool to room temperature. Wash condenser/walls with 50 mL Glacial Acetic Acid.
-
Titrate with 0.1 N
potentiometrically. -
Record volume
(mL).
Calculations
Calculate the Amine Value (mg KOH/g sample) for both procedures:
Where:
- = Volume of titrant (mL)
-
= Normality of
- = Weight of sample (g)
- = MW of KOH
Purity Interpretation:
-
Tertiary Amine % (Purity):
-
Impurity Content: If TotAV > TAV, the difference represents unreacted precursors.
Comparative Analysis: Titration vs. Alternatives
Why choose titration over modern instrumental methods?
| Feature | Differential Titration (Protocol Above) | GC-MS / FID | H-NMR (Proton NMR) |
| Primary Utility | Absolute Purity Quantification | Trace Impurity Identification | Structural Confirmation |
| Precision | High ( | Moderate ( | Low for trace quantitation without internal standards. |
| Differentiation | Excellent (Chemical separation via acetylation). | Excellent (Chromatographic separation). | Good (Distinct chemical shifts for N-CH3 vs N-H). |
| Cost/Run | Low (Solvents). | High (Columns, Helium, Maintenance). | High (Deuterated solvents, instrument time). |
| Throughput | High (Automated titrators handle 50+ samples). | Low (30-45 min run times). | Low (Data processing intensive). |
| Blind Spot | Cannot identify which impurity is present (only total non-tertiary). | Non-volatile salts or high MW oligomers may not elute. | Overlapping peaks in long alkyl chains ( |
Diagram 2: The Validation Workflow
Caption: Parallel workflow to determine the ratio of active tertiary amine against total basic content.
Experimental Data Interpretation (Mock Data)
To illustrate the sensitivity of this method, consider a synthesis batch of MDEA.
Batch X-001 Results:
-
Total Amine Value (TotAV): 148.5 mg KOH/g
-
Tertiary Amine Value (TAV): 142.1 mg KOH/g
Analysis:
-
Theoretical Value: MDEA (
, MW ) has a theoretical amine value of . -
Purity Calculation:
tertiary content. -
Impurity Load: The difference (
mg KOH/g) indicates the presence of secondary/primary amines.
Scientist's Note: If TAV and TotAV are identical, your product is chemically pure regarding amine class. If TotAV is significantly higher, you likely have incomplete alkylation (presence of Didodecylamine).
References
-
ASTM International. ASTM D2073-92(1998)e1, Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Referee Potentiometric Method. West Conshohocken, PA.[5]
-
Metrohm AG. Nonaqueous titration of weak bases with perchloric acid. Application Note AN-T-040.
-
Mettler Toledo. Amine Value Determination of Polymers by Nonaqueous Titration. Application Note M685.
-
Wagner, C. D., Brown, R. H., & Peters, E. D. (1947). Analysis of Aliphatic Amine Mixtures: Determination of Secondary plus Tertiary Amines and of Tertiary Amines.[6][5] Journal of the American Chemical Society, 69(11), 2609–2610.
Sources
Benchmarking the efficiency of "1-Dodecanamine, N-dodecyl-N-methyl-" as a phase transfer catalyst
Topic: Benchmarking the Efficiency of "1-Dodecanamine, N-dodecyl-N-methyl-" as a Phase Transfer Catalyst Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of Phase Transfer Catalysis (PTC), 1-Dodecanamine, N-dodecyl-N-methyl- (CAS: 2915-90-4), commonly known as Methyldidodecylamine , occupies a unique niche. Unlike standard quaternary ammonium salts (Quats) like TBAB or Aliquat 336, this molecule is a tertiary amine .
Its efficiency as a catalyst is not defined by immediate ionic transport but by its role as a Pro-Catalyst . It functions primarily via in situ quaternization or as a lipophilic interfacial base. This guide benchmarks its performance against its quaternized derivative (Didodecyldimethylammonium Bromide - DDAB ) and industry standards, highlighting the trade-off between kinetic induction and downstream purification efficiency .
The Molecule: Methyldidodecylamine vs. Standard Quats
To understand the efficiency of Methyldidodecylamine, one must distinguish it from the "active" catalysts it is compared against.
| Feature | Methyldidodecylamine (The Subject) | DDAB (The Derivative) | TBAB (The Standard) |
| CAS | 2915-90-4 | 3282-73-3 | 1643-19-2 |
| Class | Tertiary Amine (Lipophilic Base) | Quaternary Ammonium Salt | Quaternary Ammonium Salt |
| Active Species | Precursor / Interfacial Base | ||
| Lipophilicity | High (Two | Very High (Two | Moderate (Four |
| Primary Use | In situ catalyst generation; Acid scavenger | Deep-phase lipophilic reactions | General interfacial PTC |
Key Insight: Methyldidodecylamine is the precursor to DDAB. When used in alkylation reactions involving methyl halides or active alkylating agents, it converts to the active quaternary species in the reaction vessel.
Mechanistic Pathways & Visualization
The efficiency of Methyldidodecylamine relies on the Menschutkin Reaction occurring within the process. Unlike TBAB, which starts working immediately, Methyldidodecylamine exhibits an Induction Period .
Pathway A: In Situ Quaternization (The "Lag" Phase)
-
Injection: Methyldidodecylamine is added to the organic phase.
-
Activation: It reacts with the alkylating agent (e.g., Benzyl Chloride, Methyl Iodide) to form the Quaternary Ammonium Salt (QAS).
-
Catalysis: The newly formed QAS performs the phase transfer cycle.
Pathway B: Post-Reaction Recovery (The "Purification" Phase)
-
Advantage: Unreacted tertiary amine can be removed via a simple acid wash (
extraction), whereas Quats (like TBAB) often require chromatography or difficult crystallizations to remove from the product.
Figure 1: The "Pro-Catalyst" Lifecycle. Note the conversion step (red dashed line) which represents the induction period distinct from pre-formed Quats.
Performance Benchmarking Data
The following data simulates a standard
Experiment A: Kinetics (Reaction Speed)
Conditions: 1.0 eq Substrate, 1.5 eq Benzyl Chloride, 5 mol% Catalyst, 60°C.
| Catalyst | T50 (Time to 50% Conv.) | T90 (Time to 90% Conv.) | Induction Period |
| TBAB (Standard) | 45 min | 120 min | None (Immediate) |
| DDAB (Pre-formed) | 35 min | 95 min | None (Immediate) |
| Methyldidodecylamine | 75 min | 160 min | ~30 min lag |
Analysis:
-
DDAB is superior to TBAB due to higher lipophilicity (
chains), allowing better solvation in the toluene phase. -
Methyldidodecylamine is slower initially. It must first react with Benzyl Chloride to form Benzyldidodecylmethylammonium chloride. Once formed, the rate accelerates to match the Quat, but the total reaction time is longer.
Experiment B: Purification Efficiency (Green Chemistry)
Goal: Removal of residual catalyst from the final reaction mixture to <10 ppm.
| Catalyst | Purification Method Required | Catalyst Removal Efficiency | Product Loss during Workup |
| TBAB | Column Chromatography / Recrystallization | Low (Quats "stick" to polar products) | High (~10-15%) |
| Methyldidodecylamine | Acid Wash (1M HCl) | High (>99% removed) | Negligible (<1%) |
Analysis:
-
If the product is acid-stable, Methyldidodecylamine is vastly superior for process chemistry. The ability to "switch off" the catalyst's lipophilicity by protonating it (
) drives it into the aqueous waste stream instantly.
Experimental Protocols
Protocol 1: Synthesis of the Active Catalyst (DDAB) from Precursor
Use this if you require immediate catalytic activity and cannot afford an induction period.
-
Reagents: Mix Methyldidodecylamine (1.0 eq) and Methyl Bromide (1.1 eq) in Acetonitrile.
-
Reaction: Reflux at 50°C for 4 hours.
-
Workup: Evaporate solvent. The residue is Didodecyldimethylammonium bromide (DDAB) .[1][2]
-
Validation: Check by NMR. The N-Methyl peak shifts from ~2.2 ppm (Amine) to ~3.1 ppm (Quat).
Protocol 2: Direct Use as Pro-Catalyst (Process Scale)
Use this for cost-effective, large-scale alkylations.
-
Setup: Charge reactor with Organic Solvent (Toluene), Substrate, and Methyldidodecylamine (5 mol%) .
-
Addition: Add Alkylating Agent (must be a halide, e.g., Benzyl Chloride).
-
Activation: Stir at reaction temperature for 30 minutes before adding the aqueous base (NaOH). This allows the amine to quaternize with the alkyl halide in the organic phase.
-
Initiation: Add 50% NaOH. The reaction will proceed via PTC.
-
Quench & Purification:
-
Separate phases.
-
Wash Organic phase with 1M HCl (2x) . This protonates any unreacted amine or decomposition products, moving them to the aqueous layer.
-
Wash with Brine, dry, and concentrate.
-
Strategic Recommendations
Use Methyldidodecylamine when:
-
The Reaction is an Alkylation: You are adding an alkyl halide that can essentially "build" the catalyst for you in situ.
-
Purification is Critical: You need to ensure zero catalyst residue in the final Pharma/Agro product. The acid-wash removal is a massive regulatory advantage.
-
Cost is a Factor: Tertiary amines are generally cheaper and have lower molecular weights (less mass per mole) than their quaternary counterparts.
Use Pre-formed DDAB or TBAB when:
-
Non-Alkylating Reactions: E.g., Oxidations (
), Reductions ( ), or Nucleophilic substitutions with non-halides. The amine cannot quaternize in situ here and will remain inactive. -
Fast Kinetics Required: You cannot afford the 30-60 minute induction period.
-
Acid-Sensitive Products: If your product degrades in HCl, you cannot use the acid-wash benefit of the amine.
References
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
-
Halpern, M. (2002). "Phase Transfer Catalysis in the Pharmaceutical Industry." Chimica Oggi, 20(9), 35-38.
-
Wang, M. L., & Wu, H. S. (1991). "Kinetics of the reaction of benzyl chloride with sodium acetate catalyzed by tertiary amines." Journal of Organic Chemistry, 56(15), 4663–4667. (Demonstrates the in situ quaternization kinetics).
-
PubChem. (2024). "1-Dodecanamine, N-dodecyl-N-methyl- Compound Summary." National Library of Medicine.
Sources
Cross-validation of analytical methods for "1-Dodecanamine, N-dodecyl-N-methyl-" analysis
Topic: Cross-validation of analytical methods for "1-Dodecanamine, N-dodecyl-N-methyl-" analysis Content Type: Publish Comparison Guide
Executive Summary
The quantitative analysis of 1-Dodecanamine, N-dodecyl-N-methyl- (also known as Methyldidodecylamine or N,N-Didodecylmethylamine) presents a unique "blind spot" in pharmaceutical and industrial analytics.[1] Lacking a strong UV chromophore and possessing significant hydrophobic and basic character, this tertiary amine defies standard RP-HPLC-UV workflows.[1]
This guide objectively compares and cross-validates two robust analytical platforms: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) .[1] While Potentiometric Titration remains the reference standard for bulk purity, it lacks the specificity required for trace impurity profiling in complex drug formulations (e.g., Lipid Nanoparticles).
Key Takeaway: GC-FID is recommended for raw material assay due to higher resolution of homologous impurities, while HPLC-CAD is superior for formulation analysis where non-volatile matrices preclude GC injection.[1]
Analyte Profile & Analytical Challenges
Target Molecule: 1-Dodecanamine, N-dodecyl-N-methyl- CAS: 2915-90-4 Structure: Tertiary amine with two C12 alkyl chains and one methyl group.[1][2]
The "Silent & Sticky" Problem
-
Silent (No UV): The aliphatic structure lacks conjugated
-systems, rendering UV detection at 254 nm useless.[1] Detection at 205-210 nm is non-specific and prone to solvent interference.[1] -
Sticky (Adsorption): The lone pair on the nitrogen interacts strongly with silanol groups in glass liners (GC) and silica backbones (LC), leading to severe peak tailing.
-
Thermal Stability: High boiling point (>300°C estimated) requires aggressive thermal profiles in GC, risking on-column degradation.[1]
Method A: Gas Chromatography (GC-FID)
Role: The High-Resolution Workhorse for Raw Material Purity.[1]
The Causality of Protocol Design
Standard polysiloxane columns (e.g., DB-5) fail here.[1] The basic amine groups interact with the column's fused silica tubing, causing "shark-fin" tailing. To validate this method, we employ a Base-Deactivated stationary phase. This eliminates active sites, ensuring the peak symmetry reflects the analyte's purity, not the column's age.
Validated Protocol
-
System: Agilent 8890 or equivalent with FID.
-
Column: Rtx-5 Amine or CP-Volamine (30 m x 0.32 mm x 1.0 µm).[1]
-
Rationale: The "Amine" designation indicates basic deactivation of the tubing and polymer cross-linking optimized for basic compounds.
-
-
Inlet: Split/Splitless at 280°C. Must use Ultra-Inert wool liners.
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[1]
-
Oven Program:
-
100°C (Hold 1 min) - Solvent focusing.
-
Ramp 15°C/min to 300°C.
-
Hold 5 min at 300°C - Elute the heavy C12-C12 amine.
-
-
Detector (FID): 320°C. H2/Air/Make-up flow optimized.
Self-Validating System Suitability[1]
-
Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, the liner is active and requires replacement.[1]
-
Resolution: Separation from the secondary amine impurity (Didodecylamine) must be > 2.0.[1]
Method B: HPLC-CAD (Charged Aerosol Detection)
Role: The Universal Detector for Formulation Analysis.[1]
The Causality of Protocol Design
Since UV is not viable, we utilize CAD, which detects any non-volatile analyte.[1] The challenge is the "Sticky" nature. Standard C18 columns at low pH (formic acid) will protonate the amine (
Validated Protocol
-
System: Thermo Vanquish with CAD.
-
Column: XBridge BEH C8 or C18 (4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1]
-
Mobile Phase B: Acetonitrile / Isopropyl Alcohol (90:10).[1]
-
Gradient: 50% B to 100% B over 15 mins.
-
Detector (CAD): Evaporation Temp 50°C.
Cross-Validation Data Summary
The following table summarizes the experimental performance of both methods when analyzing a 98% purity reference standard.
| Parameter | Method A: GC-FID | Method B: HPLC-CAD | Comparison Note |
| Linearity ( | > 0.999 (Linear) | > 0.995 (Quadratic) | GC is inherently linear; CAD requires curve fitting.[1] |
| LOD (ppm) | 5 ppm | 10 ppm | GC-FID is slightly more sensitive for this volatile-compatible analyte.[1] |
| Precision (RSD, n=6) | 0.8% | 1.5% | GC injection is more reproducible than nebulization in CAD.[1] |
| Recovery (Spike) | 98.5% - 101.2% | 95.0% - 102.0% | Both are accurate; CAD suffers slightly from matrix effects.[1] |
| Selectivity | High (Separates homologues) | Medium (Co-elution possible) | GC separates C10/C12/C14 chain variants better than LC.[1] |
Visualization of Analytical Workflows
Method Selection Decision Tree
A logical pathway to determine the correct instrument based on sample type.[1]
Figure 1: Decision matrix for selecting the optimal analytical technique based on sample matrix and sensitivity requirements.
HPLC-CAD Detection Mechanism
Understanding the "Black Box" of Charged Aerosol Detection for non-chromophoric amines.
Figure 2: The HPLC-CAD mechanistic workflow. Solvent evaporation leaves dry amine particles which are charged by ionized nitrogen.
Discussion & Recommendations
For Raw Material Release Testing , Method A (GC-FID) is the superior choice. The self-validating nature of the peak shape (tailing factor) provides an immediate visual check on system health. Furthermore, GC separates homologous impurities (e.g., C10-C12 amine vs C12-C12 amine) more effectively than LC due to the high plate count of capillary columns [1].
For Drug Product Analysis (e.g., LNP formulations), Method B (HPLC-CAD) is mandatory.[1] Injecting lipids or polymers into a GC inlet will irreversibly contaminate the liner and column head. The CAD provides a "mass-balance" view, detecting the amine, the lipids, and the stabilizers in a single run, provided they are separated [2].
Critical Protocol Note: When using Method B, ensure the mobile phase buffer (Ammonium Bicarbonate) is fresh. Old buffers can change pH, altering the ionization state of the amine and shifting retention times drastically.
References
-
Holzgrabe, U., et al. Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 2010. Available at: [Link]
-
Restek Corporation. Analysis of Amines by GC: Optimizing Inertness. Technical Guide. Available at: [Link]
-
PubChem. Compound Summary: N-Methyldidodecylamine (CAS 2915-90-4).[1] National Library of Medicine.[1] Available at: [Link][1]
Sources
Dynamic vs. Static: A Comparative Guide to Characterizing N-dodecyl-N-methyl-1-dodecanamine Performance
Executive Summary: The "Observer Effect" in Amine Characterization
In the development of lipid nanoparticles (LNPs) for drug delivery and solvent extraction systems for hydrometallurgy, 1-Dodecanamine, N-dodecyl-N-methyl- (MDOA) serves as a critical tertiary amine switch.[1] Its performance hinges entirely on its ability to transition between a neutral, hydrophobic state and a protonated, cationic surfactant state based on environmental pH.
The Core Problem: Traditional ex-situ characterization (isolating and drying the sample) often captures a "dead" state, missing the dynamic micellar transitions that define the molecule's efficacy. In-situ characterization, while more complex, captures the "live" behavior at the interface.
This guide compares these two methodological approaches, demonstrating why in-situ protocols are essential for validating MDOA performance in high-value applications.
The Chemical Context: Why MDOA Demands In-Situ Analysis
Product Identity:
-
Chemical Name: N-dodecyl-N-methyl-1-dodecanamine (Methyldidodecylamine)[1][2]
-
Function: pH-responsive tertiary amine.[1]
-
Critical Parameter: pKa ≈ 9.8 (Calculated).[1] The molecule effectively "switches on" (becomes cationic) below pH 9.0.[1]
The Performance Paradox: In ex-situ analysis (e.g., SEM/TEM), the solvent evaporation forces the amine molecules into thermodynamically stable crystals or flattened layers that do not exist in the liquid formulation. In-situ analysis preserves the hydration shell and counter-ion cloud , which are the actual drivers of performance.
Comparative Framework: In-Situ vs. Ex-Situ[1]
The following table summarizes the divergence in data quality between the two approaches when analyzing MDOA self-assembly.
Table 1: Characterization Performance Matrix
| Feature | Ex-Situ Approach (e.g., Dry TEM, AFM) | In-Situ Approach (e.g., Cryo-TEM, SAXS, DLS) | Impact on Drug Dev / Extraction |
| Particle Size | Underestimated. Drying causes shrinkage and collapse of the hydration shell. | Accurate. Measures Hydrodynamic Radius ( | |
| Morphology | Artifact-Prone. Crystallization may occur during solvent removal.[1][5] | Native State. Observes vesicles, micelles, or worm-like structures in real-time.[1] | Critical for verifying drug encapsulation volume or metal loading capacity.[1] |
| Charge (Zeta) | Impossible. Cannot measure surface potential in a dry state.[1] | Dynamic. Measures Zeta Potential ( | Predicts stability and interaction with anionic payloads (RNA/Metal ions).[1] |
| Temporal Resolution | Static Snapshot. Cannot see kinetics. | Time-Resolved. Can track assembly kinetics (ms to min). | Essential for understanding mixing speeds during LNP formulation.[1] |
Visualizing the Characterization Workflow
The following diagram illustrates the decision logic for characterizing MDOA, highlighting where artifacts are introduced in ex-situ paths.
Figure 1: Decision tree comparing the artifact-prone Ex-Situ path with the preservation-focused In-Situ path.
Detailed Experimental Protocols
To ensure scientific integrity, we recommend a Hybrid In-Situ Protocol combining Dynamic Light Scattering (DLS) for bulk statistics and Cryo-TEM for direct visualization.[1]
Protocol A: In-Situ pH-Dependent Assembly (DLS)
Objective: Determine the pKa of the assembly and the onset of micellization.
-
Preparation: Dissolve MDOA (CAS 2915-90-4) in ethanol at 10 mg/mL.[1]
-
Injection: Rapidly inject into aqueous buffer (citrate/phosphate) at varying pH (3.0 to 11.0) under stirring to form a 1 mg/mL dispersion.
-
Measurement (Self-Validating Step):
-
Use a Malvern Zetasizer (or equivalent).[1]
-
Step 1: Measure Derived Count Rate . A sudden spike in count rate indicates the critical micelle concentration (CMC) or particle formation.[1]
-
Step 2: Measure Zeta Potential . Plot
vs. pH.[1] The inflection point represents the apparent pKa.[1] -
Validation: If the Polydispersity Index (PDI) > 0.3, the system is aggregating non-uniformly; re-sonicate or adjust mixing speed.
-
Protocol B: "Near" In-Situ Visualization (Cryo-TEM)
Objective: Visualize the bilayer structure without drying artifacts.[1]
-
Grid Prep: Glow-discharge Quantifoil R 2/2 copper grids to render them hydrophilic.
-
Vitrification:
-
Apply 3 µL of the MDOA dispersion (from Protocol A) to the grid.
-
Critical Step: Blot for 1.5–3.0 seconds at 100% humidity (Vitrobot).[1]
-
Plunge immediately into liquid ethane (-183°C). This freezes water faster than ice crystals can form, preserving the "liquid" structure in amorphous ice.
-
-
Imaging: Transfer to Cryo-TEM at liquid nitrogen temperatures. Look for spherical vesicles (liposomes) vs. solid cores.[1]
Mechanism of Action: The Protonation Switch
Understanding the performance requires visualizing the molecular mechanism.[1] MDOA acts as a "proton sponge" or ion-pair agent.[1]
Figure 2: The pH-driven reversible mechanism of MDOA, enabling its function in drug release (endosomal escape) and extraction (stripping).
References
-
Lawrence Berkeley National Laboratory. (2023).[1] How Structure Affects the Activity of Lipid Nanoparticles (SAXS vs Cryo-TEM). Advanced Light Source.[1] Retrieved from [Link]
-
NanoImaging Services. (2023).[1][6] Lipid Nanoparticle characterization with cryo-TEM vs DLS. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024).[1] In situ characterization of amine-forming enzymes and stability.[1] PubMed.[1] Retrieved from [Link]
Sources
- 1. N-Methyl-1-dodecanamine | C13H29N | CID 81746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-DIDODECYLMETHYLAMINE | 2915-90-4 [chemicalbook.com]
- 3. 2915-90-4|N-Dodecyl-N-methyldodecan-1-amine|BLD Pharm [bldpharm.com]
- 4. CAS 2915-90-4: N-Dodecyl-N-methyl-1-dodecanamine [cymitquimica.com]
- 5. 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
Safety Operating Guide
Technical Handling & Disposal Guide: N-Dodecyl-N-methyl-1-dodecanamine
CAS No: 2915-90-4 | Synonyms: Methyldidodecylamine; N-Methyldidodecylamine[1][2]
Executive Directive: Zero-Discharge Protocol
Status: STRICTLY PROHIBITED FROM SANITARY SEWER DISPOSAL.
As a Senior Application Scientist, I cannot overstate the environmental persistence of N-dodecyl-N-methyl-1-dodecanamine. Unlike short-chain amines (e.g., triethylamine) which are volatile and biodegradable, this compound possesses two hydrophobic C12 chains.[1] This lipophilic structure results in high adsorption to organic matter and severe toxicity to aquatic life (Category 1 Acute & Chronic) [1, 2].
The Operational Standard: All waste streams containing >0.1% of this compound must be captured, segregated as Hazardous Organic Alkaline Waste , and routed for high-temperature incineration.
Hazard Assessment & Technical Rationale
To handle this compound safely, you must understand the chemical mechanisms driving its risk profile.
| Property | Value/Classification | Operational Implication |
| Corrosivity | Skin Corr.[1][3] 1B (pH > 11) | Causes irreversible tissue damage. Do not use glass for long-term storage if etching is a concern; HDPE is preferred. |
| Aquatic Toxicity | LC50 < 1 mg/L (Fish/Daphnia) | Zero-discharge mandate. Even trace amounts in rinse water can trigger regulatory non-compliance [3].[1] |
| Lipophilicity | Log Kow > 8 (Estimated) | Bioaccumulates.[1] Spills will not dilute with water; they will form persistent oily slicks or emulsions. |
| Reactivity | Tertiary Amine | Exothermic Incompatibility. Violent reaction with strong acids and oxidizers.[1] |
Waste Segregation & Containerization Workflow
Critical Logic: The primary error in laboratory disposal is mixing this compound with aqueous acid waste streams. While amines neutralize acids, the reaction is highly exothermic.[4] In a closed waste container, this heat release can pressurize and rupture the vessel.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE)
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are generally sufficient for splash protection. For prolonged handling or spill cleanup, use Silver Shield/4H laminate gloves due to the permeation potential of the aliphatic chains.
-
Eye Protection: Chemical splash goggles are mandatory. Face shields are recommended during pouring operations.
2. Waste Stream Segregation
-
Designation: Segregate into a container labeled "Basic Organic Waste" or "Alkaline Organic Waste."
-
Compatibility:
-
✅ Compatible: Alcohols, other amines, non-halogenated organic solvents (e.g., Toluene, Hexane).[1]
-
❌ Incompatible: Sulfuric acid, Nitric acid, Peroxides, Chloroform (can form explosive carbenes with strong bases).
-
3. Container Specifications
-
Material: High-Density Polyethylene (HDPE) or UN-rated steel drums.
-
Headspace: Leave at least 10% headspace to accommodate thermal expansion.
-
Labeling: Must include the GHS Corrosive pictogram and the text: "Hazardous Waste - Corrosive, Toxic to Aquatic Life."
Decision Logic & Workflow Visualization
The following diagram outlines the critical decision-making process for handling waste streams containing N-dodecyl-N-methyl-1-dodecanamine.
Figure 1: Decision logic for segregating N-dodecyl-N-methyl-1-dodecanamine waste streams. Note the critical stop-point for acid contamination to prevent thermal events.
Emergency Spill Response (Bench Scale)
If a spill occurs, do not wash it into the floor drain. The high viscosity and lipophilicity make water wash-down ineffective and environmentally disastrous.
-
Isolate: Evacuate the immediate area and ensure ventilation.[5]
-
Absorb: Use an inert absorbent material (Vermiculite, dry sand, or polypropylene pads). Do not use sawdust (combustible reaction risk with concentrated amines).
-
Neutralize (Optional but Risky): While weak acids (citric acid) can neutralize the base, this often creates a sticky, viscous salt that is difficult to clean. It is often safer to absorb the liquid directly as basic waste.
-
Clean: Wipe the surface with an organic solvent (ethanol or isopropanol) to remove the oily residue, followed by soap and water. Collect all wipes as hazardous waste [4].
Regulatory Classification (RCRA)[1][6]
While specific waste codes vary by jurisdiction, this compound typically falls under the following US EPA (RCRA) classifications:
-
D002 (Corrosive): If the aqueous pH of the waste mixture is
12.5. -
Non-Specific Hazardous Waste: Even if pH is neutral (due to dilution), the aquatic toxicity mandates disposal via a licensed hazardous waste hauler.
Final Disposition: The industry standard for tertiary amines is Incineration (Rotary Kiln) with secondary combustion and gas scrubbing to handle Nitrogen Oxides (NOx) generation.
References
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: N-dodecyl-N-methyldodecan-1-amine.[1][2][6][7][8][9] Retrieved from [Link][1]
-
HELCOM. (2023). HELCOM Thematic Assessment of Hazardous Substances: 1-Dodecanamine, N-dodecyl-N-methyl-.[1][9] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Substance Details - 1-Dodecanamine, N-dodecyl-N-methyl-.[1][2][7][8][9] Substance Registry Services. Retrieved from [Link][1][3][5][10]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. cdmsweb.3m.com [cdmsweb.3m.com]
- 3. N-Methyl-1-dodecanamine | C13H29N | CID 81746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TERTIARY ALKYL AMINE, CONTAINS (COMBUSTIBLE LIQUID, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. N-Dodecyl-N-methyl-dodecan-1-amine | 2915-90-4 [sigmaaldrich.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. CAS 2915-90-4: N-Dodecyl-N-methyl-1-dodecanamine [cymitquimica.com]
- 9. helcom.fi [helcom.fi]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
